(2,6-Dichlorophenyl)methanethiol
Description
BenchChem offers high-quality (2,6-Dichlorophenyl)methanethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dichlorophenyl)methanethiol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichlorophenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYKGHAIIFWEEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552436 | |
| Record name | (2,6-Dichlorophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66279-47-8 | |
| Record name | (2,6-Dichlorophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Dichlorobenzyl mercaptan molecular structure and weight
An In-Depth Technical Guide to 2,6-Dichlorobenzyl Mercaptan: Structural Profiling, Synthesis, and Pharmacological Applications
Executive Summary
In the landscape of modern chemical synthesis and drug discovery, 2,6-Dichlorobenzyl mercaptan (IUPAC: (2,6-Dichlorophenyl)methanethiol) has emerged from a niche synthetic intermediate to a critical pharmacophore. As a Senior Application Scientist, I frequently encounter this compound not merely as a building block, but as the structural linchpin in the development of mechanosensitive ion channel modulators. Most notably, the 2,6-dichlorobenzylthio moiety is the essential functional group in Yoda1 , a breakthrough small-molecule agonist of the Piezo1 channel[1].
This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, strategic synthesis, and pharmacological significance of 2,6-dichlorobenzyl mercaptan, designed specifically for researchers and drug development professionals.
Physicochemical & Structural Profiling
Understanding the baseline characteristics of 2,6-dichlorobenzyl mercaptan is critical for downstream applications, particularly in medicinal chemistry where steric bulk and lipophilicity dictate target binding. The presence of two chlorine atoms at the ortho positions (2 and 6) of the benzyl ring forces the molecule into a highly specific, sterically hindered conformation. This steric shielding protects the reactive sulfhydryl (-SH) group from premature oxidation while simultaneously providing a rigid, hydrophobic interface for protein binding[2].
Table 1: Quantitative Physicochemical Profile
| Property | Value |
|---|---|
| IUPAC Name | (2,6-Dichlorophenyl)methanethiol |
| CAS Number | 66279-47-8 |
| Molecular Formula | C₇H₆Cl₂S |
| Molecular Weight | 193.09 g/mol |
| Exact Mass | 191.9567 Da |
| XLogP3 (Lipophilicity) | ~3.5[1] |
| Physical State | Liquid / Semi-solid (at Room Temperature) |
| Storage Conditions | Inert atmosphere (N₂/Ar), Room Temperature, tightly sealed |
Strategic Synthesis Protocol: The Isothiouronium Pathway
Direct nucleophilic substitution of 2,6-dichlorobenzyl chloride with sodium hydrosulfide (NaSH) is notoriously inefficient. The high reactivity of the intermediate thiolate often leads to over-alkylation, generating the undesired symmetrical byproduct, bis(2,6-dichlorobenzyl) sulfide.
To circumvent this, we employ the Thiourea Hydrolysis Method [3]. This protocol is a self-validating system: thiourea acts as a soft, bulky nucleophile that captures the benzyl cation to form a stable S-alkyl isothiouronium salt. This intermediate is incapable of further alkylation, ensuring absolute chemoselectivity before base-catalyzed cleavage yields the final mercaptan[3].
Step-by-Step Methodology
-
Reagents: 2,6-Dichlorobenzyl chloride (CAS 2014-83-7), Thiourea, Absolute Ethanol, Sodium Hydroxide (NaOH), 3M Hydrochloric acid (HCl), Dichloromethane (DCM).
-
Thioalkylation (Isothiouronium Salt Formation):
-
Dissolve 1.0 equivalent of 2,6-dichlorobenzyl chloride and 1.1 equivalents of thiourea in absolute ethanol.
-
Reflux the mixture under an inert atmosphere for 3–4 hours.
-
Causality Checkpoint: The formation of the S-(2,6-dichlorobenzyl)isothiouronium chloride salt prevents the generation of symmetric sulfides. The reaction progress can be monitored by TLC (disappearance of the UV-active benzyl chloride spot).
-
-
Base Hydrolysis:
-
Cool the reaction mixture to room temperature. Dropwise, add an aqueous solution of NaOH (2.5 equivalents).
-
Reflux for an additional 2 hours.
-
Causality Checkpoint: The strong base cleaves the isothiouronium intermediate, releasing the free thiolate into the aqueous phase while generating urea/cyanamide as water-soluble byproducts[3].
-
-
Acidification & Phase Separation:
-
Cool the mixture in an ice bath to 0–5 °C. Slowly acidify to pH 2 using 3M HCl.
-
Causality Checkpoint: Acidification protonates the thiolate to form the neutral, organic-soluble mercaptan. A distinct phase separation or cloudiness will occur.
-
-
Extraction & Purification:
-
Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify via vacuum distillation to yield pure (2,6-dichlorophenyl)methanethiol.
-
Pharmacological Significance: The Piezo1 Channel Paradigm
In drug development, 2,6-dichlorobenzyl mercaptan is the critical precursor for synthesizing Yoda1 (2-[5-[[(2,6-Dichlorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]pyrazine)[1]. Yoda1 is a first-in-class small-molecule agonist for Piezo1, a mechanosensitive ion channel responsible for translating physical forces (shear stress, membrane tension) into biochemical signals[2].
Structure-Activity Relationship (SAR) Insights
Why is the 2,6-dichlorobenzylthio moiety non-negotiable for Piezo1 activation? Extensive SAR studies and binding site analyses have revealed that Yoda1 interacts with a narrow hydrophobic pocket on the Piezo1 protein, specifically involving alanine residues at positions 1718, 2091, and 2094[2][4].
-
The Role of Chlorine: The dual chlorine atoms restrict the rotation of the benzyl ring, locking it into a conformation that perfectly slots into this hydrophobic pocket. Loss of these chlorines, or replacement with less bulky groups, completely abolishes agonistic function[2].
-
The Role of the Thioether: The sulfur atom (derived from the mercaptan) provides the optimal bond angle and electron density to bridge the thiadiazole core and the benzyl ring. Oxidation of this thioether to a sulfoxide or sulfone results in a total loss of activity[2].
Mechanism of Yoda1-mediated Piezo1 activation via its 2,6-dichlorobenzylthio pharmacophore.
Recent advancements have also utilized this mercaptan to synthesize Dooku1 , an analog that antagonizes Yoda1-evoked activation, further proving that the 2,6-dichlorobenzylthio group is the definitive anchor for Piezo1 target engagement[2].
Analytical Validation Parameters
To ensure the integrity of the synthesized 2,6-dichlorobenzyl mercaptan before deploying it in complex coupling reactions (such as synthesizing thiadiazole-based Piezo1 modulators[4]), the following analytical checkpoints must be met:
-
¹H NMR (CDCl₃): Look for the characteristic doublet integrating to 2H (aromatic protons at positions 3 and 5) and a multiplet/triplet for the para-proton. The benzylic -CH₂- will appear as a distinct doublet (split by the -SH proton) around 3.9–4.1 ppm, and the -SH proton will appear as a triplet around 1.8–2.0 ppm.
-
Mass Spectrometry (ESI-MS): The exact mass should reflect the distinctive isotopic signature of a di-chlorinated compound (M, M+2, M+4 ratio of approximately 9:6:1) centered around m/z 191.95.
References
-
Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea Source: NIH / PubMed Central URL:[Link]
-
Yoda-1 | C13H8Cl2N4S2 | CID 2746822 - PubChem Source: NIH / PubChem URL:[Link]
-
Piezo1 and tissue fibrosis: insights into its role and potential for modulation Source: Oxford Academic (Burns & Trauma) URL:[Link]
-
Structural Modification and Pharmacological Evaluation of (Thiadiazol-2-yl)pyrazines as Novel Piezo1 Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Solubility of (2,6-Dichlorophenyl)methanethiol in organic solvents
An In-Depth Technical Guide to the Solubility of (2,6-Dichlorophenyl)methanethiol in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of (2,6-Dichlorophenyl)methanethiol in organic solvents. While specific experimental solubility data for this compound is not widely published, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to systematically evaluate its solubility profile. We will delve into the theoretical principles governing solubility, strategies for solvent selection, detailed experimental protocols, and best practices for data presentation and interpretation. This document is designed to be a practical resource for the laboratory, enabling the generation of reliable and reproducible solubility data, a critical parameter in process chemistry, formulation development, and preclinical studies.
Introduction to (2,6-Dichlorophenyl)methanethiol
(2,6-Dichlorophenyl)methanethiol, with the chemical formula C7H6Cl2S and CAS number 66279-47-8, is an aromatic thiol of interest in various fields of chemical research and development.[1] Its structure, featuring a dichlorinated benzene ring attached to a methanethiol group, suggests a unique combination of lipophilicity and potential for specific intermolecular interactions. An understanding of its solubility in a range of organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical applications. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like (2,6-Dichlorophenyl)methanethiol can significantly impact reaction kinetics, crystallization processes, and bioavailability.
This guide will provide a robust framework for determining the solubility of (2,6-Dichlorophenyl)methanethiol, moving from theoretical prediction to practical laboratory execution.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. For a solute to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
The molecular structure of (2,6-Dichlorophenyl)methanethiol offers several clues to its expected solubility:
-
The (2,6-Dichlorophenyl) Group : The benzene ring is inherently nonpolar, and the two chlorine atoms increase its molecular weight and polarizability, contributing to van der Waals forces. This large, nonpolar portion of the molecule suggests good solubility in nonpolar and moderately polar solvents.
-
The Methanethiol (-CH2SH) Group : The thiol group is less polar than the corresponding alcohol group (-OH) due to the lower electronegativity of sulfur compared to oxygen.[2][3] While it can act as a weak hydrogen bond donor, its hydrogen bonding capacity is significantly less than that of an alcohol.[2][3]
Based on this structure, (2,6-Dichlorophenyl)methanethiol is expected to be sparingly soluble in water and highly polar solvents but should exhibit good solubility in a range of organic solvents. Aromatic thiols are generally soluble in organic solvents.[4]
Solvent Selection Strategy
A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of (2,6-Dichlorophenyl)methanethiol. Solvents should be chosen to cover a range of polarities, hydrogen bonding capabilities, and chemical functionalities.
Solvent Classification
A useful approach is to classify solvents based on their polarity index and hydrogen bonding capacity. The following table provides a selection of common organic solvents categorized by their properties, which can be used to guide the initial screening.
| Solvent Class | Example Solvents | Polarity Index (P') | Rationale for Inclusion |
| Nonpolar | Hexane, Toluene, Benzene | 0.1, 2.4, 2.7 | To assess the solubility based on van der Waals forces and the lipophilicity of the dichlorophenyl ring. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 5.1, 4.4, 4.0, 5.8, 6.4, 7.2 | To evaluate the impact of dipole-dipole interactions without the influence of strong hydrogen bonding. |
| Polar Protic | Methanol, Ethanol, Isopropanol | 5.1, 5.2, 3.9 | To determine the effect of hydrogen bonding on solubility, although the thiol group is a weak hydrogen bond donor. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | 3.1, 4.1 | Often good solvents for a wide range of organic compounds due to their ability to engage in dipole and dispersion interactions. |
Polarity Index values are approximate and can vary slightly depending on the source.[5][6][7]
Hansen Solubility Parameters (HSP)
Experimental Determination of Solubility
The following section details a standardized workflow for the experimental determination of the solubility of (2,6-Dichlorophenyl)methanethiol.
Materials and Equipment
-
(2,6-Dichlorophenyl)methanethiol (purity >95%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Experimental Workflow
The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound in an organic solvent.
Figure 1: Experimental workflow for equilibrium solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions :
-
Add an excess amount of (2,6-Dichlorophenyl)methanethiol to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Collection and Preparation :
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification :
-
Prepare a series of standard solutions of (2,6-Dichlorophenyl)methanethiol of known concentrations in the solvent of interest.
-
Generate a calibration curve by plotting the analytical response (e.g., HPLC peak area or UV absorbance) versus concentration.
-
Analyze the diluted sample from the saturated solution using the same analytical method.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility :
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Tabular Presentation of Results
| Solvent | Polarity Index (P') | Solubility at 25 °C (mg/mL) | Observations |
| e.g., Hexane | 0.1 | [Insert experimental value] | e.g., Freely soluble |
| e.g., Toluene | 2.4 | [Insert experimental value] | e.g., Very soluble |
| e.g., Acetone | 5.1 | [Insert experimental value] | e.g., Soluble |
| e.g., Methanol | 5.1 | [Insert experimental value] | e.g., Sparingly soluble |
| e.g., Dichloromethane | 3.1 | [Insert experimental value] | e.g., Very soluble |
| ... | ... | ... | ... |
Interpretation of Results
The obtained solubility data should be analyzed in the context of the solvent properties and the structure of (2,6-Dichlorophenyl)methanethiol.
-
Correlation with Polarity : Plot solubility as a function of the solvent polarity index. A higher solubility in solvents with low polarity indices would confirm the predominantly nonpolar character of the molecule.
-
Effect of Hydrogen Bonding : Compare the solubility in polar aprotic and polar protic solvents with similar polarity indices (e.g., acetone vs. methanol). A significantly lower solubility in the protic solvent may suggest that the energy required to break the solvent's hydrogen bonds is not sufficiently compensated by the formation of new solute-solvent interactions.
-
"Like Dissolves Like" Illustrated : The following diagram illustrates the concept of "like dissolves like" in the context of (2,6-Dichlorophenyl)methanethiol.
Figure 2: "Like Dissolves Like" concept for (2,6-Dichlorophenyl)methanethiol.
Safety Precautions
(2,6-Dichlorophenyl)methanethiol is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation. It is also a combustible liquid. Therefore, all handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[9] Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound and the organic solvents used.[9][10][11][12]
Conclusion
This guide has provided a comprehensive roadmap for the systematic determination of the solubility of (2,6-Dichlorophenyl)methanethiol in organic solvents. By combining a sound theoretical understanding of solubility with robust experimental methodologies, researchers can generate the critical data needed for the successful application of this compound in their work. The principles and protocols outlined herein are broadly applicable to the solubility assessment of other novel compounds, making this a valuable resource for any chemical research and development laboratory.
References
-
Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link]
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ChemistrySH. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]
-
ResearchGate. (2016, March 4). Polarity Index. Retrieved from [Link]
-
001CHEMICAL. (n.d.). CAS No. 66279-47-8, (2,6-dichlorophenyl)methanethiol. Retrieved from [Link]
-
ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. Retrieved from [Link]
-
University of Al-maarif. (n.d.). Determination of Solubility Class. Retrieved from [Link]
-
University of Al-maarif. (n.d.). 3. Determination of Solubility Class. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]
-
Reichardt, C. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
UTSC. (n.d.). Solubility. Retrieved from [Link]
-
Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]
- Sadek, P. (2002). The HPLC Solvent Guide. Wiley-Interscience.
- Unknown. (n.d.). Polarity of Solvents.
-
Britannica. (2026, January 29). Organosulfur compound - Thiols, Structure, Reactions. Retrieved from [Link]
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
ACS Publications. (2019, July 1). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Retrieved from [Link]
-
Vedantu. (n.d.). Thiol: Structure, Properties & Uses Explained Simply. Retrieved from [Link]
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PubChem. (n.d.). Benzenethiol, 2,6-dichloro-. Retrieved from [Link]
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Chemistry LibreTexts. (2021, May 20). 6.8: Thiols (Mercaptans). Retrieved from [Link]
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ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]
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Nature. (n.d.). Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Retrieved from [Link]
-
EPA. (2025, October 15). (2-((2,6-Dichlorophenyl)amino)phenyl)methanol Properties. Retrieved from [Link]
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Advanced Biotech. (2025, December 15). Safety Data Sheet. Retrieved from [Link]
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Wikipedia. (n.d.). Methanethiol. Retrieved from [Link]
-
Air Liquide. (2020, September 23). Safety Data Sheet Methanethiol. Retrieved from [Link]
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Thermodynamic Stability and Conformational Dynamics of (2,6-Dichlorophenyl)methanethiol: A Technical Guide
Executive Summary
(2,6-Dichlorophenyl)methanethiol (CAS: 66279-47-8), commonly referred to as 2,6-dichlorobenzyl mercaptan, is a highly specialized organosulfur building block utilized in advanced organic synthesis and drug development. Unlike standard aliphatic or simple benzylic thiols, this compound exhibits a unique thermodynamic and kinetic stability profile. This whitepaper dissects the causality behind its structural robustness, focusing on the interplay between the steric hindrance of the ortho-chloro substituents and their electron-withdrawing inductive effects.
Structural and Electronic Profiling
The thermodynamic behavior of (2,6-Dichlorophenyl)methanethiol is governed by two primary structural features: the carbon-sulfur (C-S) bond dissociation energy and the microenvironment created by the 2,6-dichloro substitution.
Electronic Effects and Acidity (pKa)
Unsubstituted benzyl mercaptan exhibits a pKa of approximately 9.43 at 25°C[1]. The introduction of two highly electronegative chlorine atoms at the ortho positions (2 and 6) fundamentally alters the electronic landscape of the molecule. Through a strong through-bond inductive effect (-I), the chlorine atoms withdraw electron density from the benzylic carbon and, consequently, the sulfur atom. This delocalization stabilizes the conjugate base (thiolate anion), rendering the thiol more acidic (estimated pKa ~8.5–8.8).
Steric Hindrance and Conformational Locking
The bulky ortho-chlorines create severe steric crowding around the methanethiol group (-CH₂SH). This crowding restricts the rotation around the C(aryl)-C(alkyl) bond, effectively locking the molecule into a conformation that shields the sulfur atom from bimolecular collisions. In solid-phase peptide synthesis (SPPS), the 2,6-dichlorobenzyl ether protecting group is utilized precisely because this steric shielding makes it approximately 5000 times more stable to acidic cleavage (e.g., 50% TFA) than an unsubstituted benzyl group[2].
Table 1: Comparative Thermodynamic Properties
| Property | Benzyl Mercaptan | (2,6-Dichlorophenyl)methanethiol | Causality / Mechanism |
| pKa (Thiol) | ~9.43[1] | ~8.5 - 8.8 (Calculated) | Inductive (-I) stabilization of the thiolate anion by ortho-chlorines. |
| C-S BDE | ~53 kcal/mol[3] | ~54 - 55 kcal/mol | Steric and electronic reinforcement of the benzylic C-S bond. |
| Oxidation Rate | High (Readily dimerizes) | Exceptionally Low | Steric blockade prevents the bimolecular SN2-like trajectory required for disulfide bond formation. |
| Acidic Stability | Labile in strong acids | Highly Stable[2] | Steric shielding of the benzylic carbon prevents carbocation formation/nucleophilic attack. |
Mechanistic Pathways of Stability
The primary degradation pathway for free thiols is auto-oxidation to disulfides in the presence of atmospheric oxygen or mild oxidants. This is a bimolecular process requiring two thiolate molecules to approach each other at a specific Bürgi-Dunitz angle.
In (2,6-Dichlorophenyl)methanethiol, the van der Waals radii of the ortho-chlorine atoms physically obstruct this trajectory. Even when the molecule is deprotonated to its thermodynamically stable thiolate form, the kinetic barrier (activation energy) for dimerization is prohibitively high.
Mechanistic pathway showing steric blockade of disulfide formation.
Experimental Protocols for Stability Profiling
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes internal controls to differentiate between inherent thermodynamic stability and assay failure.
Experimental workflow for thermodynamic and kinetic stability profiling.
Protocol 1: Determination of Thiol pKa via Potentiometric Titration
Causality: Accurate pKa determination quantifies the inductive stabilization provided by the dichloro substitution.
-
Preparation: Dissolve 10 mM of (2,6-Dichlorophenyl)methanethiol in a 50:50 (v/v) Methanol/Water co-solvent system (required due to the compound's high lipophilicity).
-
Control Validation: Prepare a parallel 10 mM solution of unsubstituted benzyl mercaptan as an internal reference.
-
Titration: Titrate the solutions using 0.1 M NaOH under a strict Nitrogen (N₂) atmosphere to prevent premature oxidation.
-
Data Analysis: Plot the first derivative of the pH vs. titrant volume curve. The shift in the inflection point between the unsubstituted and 2,6-dichloro variants validates the -I effect.
Protocol 2: Assessment of Auto-Oxidation Stability via Ellman’s Reagent
Causality: Ellman's reagent (DTNB) reacts with free thiols to produce a yellow chromophore (TNB²⁻). Monitoring the depletion of free thiols over time under oxidative stress proves the steric shielding effect.
-
Assay Setup: Prepare a 1 mM solution of the thiol in 0.1 M Tris-HCl buffer (pH 8.0).
-
Positive Control: Prepare a 1 mM solution of Dithiothreitol (DTT) to validate the oxidative capacity of the environment.
-
Incubation: Expose the samples to atmospheric oxygen at 37°C.
-
Quantification: At intervals (0, 2, 4, 8, 24, 48 hours), extract 10 µL aliquots, mix with 990 µL of 0.1 mM DTNB solution, and measure absorbance at 412 nm.
-
Validation: The DTT control should show rapid signal decay (oxidation), while the (2,6-Dichlorophenyl)methanethiol signal should remain stable, proving that the lack of oxidation is due to molecular stability, not assay failure.
Protocol 3: Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow associated with phase transitions and thermal degradation, directly correlating to the C-S Bond Dissociation Energy (BDE)[3].
-
Calibration: Calibrate the DSC instrument using an Indium standard to ensure precise temperature and enthalpy readings.
-
Sample Loading: Seal 3–5 mg of the compound in an aluminum pan with a pinhole to allow gas escape during potential decomposition.
-
Thermal Ramp: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a constant N₂ purge (50 mL/min).
-
Analysis: Identify the endothermic melting peak and any subsequent exothermic decomposition peaks. The onset temperature of decomposition reflects the thermal integrity of the benzylic C-S bond.
Applications in Drug Development
The thermodynamic stability of (2,6-Dichlorophenyl)methanethiol makes it an invaluable asset in pharmaceutical chemistry. Its resistance to oxidation ensures longer shelf-lives for intermediate synthetic stages. Furthermore, the 2,6-dichlorobenzyl motif is frequently utilized as a robust protecting group for heteroatoms (like sulfur and oxygen) during complex, multi-step solid-phase peptide syntheses[2]. Because it withstands harsh acidic deprotection cycles (e.g., 50% TFA) that would otherwise strip standard benzyl groups, it allows chemists to synthesize highly complex, disulfide-rich peptide therapeutics with unparalleled regiocontrol.
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The Shielding Effect: An In-depth Technical Guide to the Steric Hindrance Effects of 2,6-Dichloro Substitution on Thiol Group Reactivity
Introduction: Beyond Simple Nucleophilicity - The Critical Role of Steric Hindrance
In the realm of drug discovery and chemical biology, the thiol group of cysteine residues is a focal point of intense investigation. Its inherent nucleophilicity makes it a prime target for covalent inhibitors and a key player in biological redox processes. However, not all thiols are created equal. The local microenvironment, including the presence of bulky neighboring groups, can dramatically modulate a thiol's reactivity. This guide delves into a specific and powerful modulator of thiol behavior: the steric hindrance imposed by 2,6-dichloro substitution on a phenyl ring attached to a thiol group.
The presence of two chlorine atoms flanking the thiol attachment point creates a sterically congested environment, profoundly altering the thiol's fundamental chemical properties. This "shielding" effect has significant implications for reaction kinetics, thermodynamic equilibria, and, ultimately, the rational design of targeted therapeutics and chemical probes. Understanding these effects is paramount for researchers aiming to exploit the nuanced reactivity of thiols in complex biological systems. This in-depth guide will provide a comprehensive overview of the physicochemical consequences of 2,6-dichloro substitution, detail experimental protocols to quantify these effects, and explore the strategic applications of this unique chemical motif in drug development.
I. Fundamental Physicochemical Alterations Induced by 2,6-Dichloro Substitution
The introduction of 2,6-dichloro substituents to a thiophenol imparts a unique combination of electronic and steric effects that redefine the thiol's reactivity profile.
A. Enhanced Acidity (Lower pKa)
The acidity of a thiol is a critical determinant of its reactivity, as the thiolate anion is the primary nucleophilic species. The 2,6-dichloro substitution significantly increases the acidity of the thiophenol, resulting in a lower pKa. This is due to the strong electron-withdrawing inductive effect of the chlorine atoms, which stabilizes the resulting thiolate anion.
| Compound | pKa (Predicted/Experimental) |
| Thiophenol | ~6.6 |
| 2,6-Dichlorothiophenol | ~5.17 (Predicted)[1] |
| 2,6-Dichlorophenol | 6.78[2][3] |
Note: The pKa of 2,6-dichlorophenol is provided for comparison of the electronic effect of the dichloro substitution on a similar aromatic system.
This enhanced acidity means that at physiological pH (around 7.4), a greater proportion of the 2,6-dichlorinated thiol will exist in its more reactive thiolate form compared to a non-chlorinated or less-substituted thiophenol.
B. Attenuated Nucleophilicity
While the lower pKa suggests a higher concentration of the reactive thiolate, the steric bulk of the ortho-chlorine atoms physically obstructs the approach of electrophiles to the sulfur atom.[4] This steric hindrance dramatically reduces the nucleophilicity of the thiolate, a kinetic parameter describing the rate at which it attacks an electrophile. This dichotomy between thermodynamic acidity and kinetic nucleophilicity is a defining feature of 2,6-dichlorinated thiols.
Caption: Steric hindrance from 2,6-dichloro groups impeding electrophile attack.
II. Impact on Key Thiol-Dependent Reactions
The altered physicochemical properties of 2,6-dichlorinated thiols have profound consequences for their participation in common chemical transformations.
A. S-Alkylation
The reaction of a thiol with an alkyl halide, a classic S-alkylation, is a bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is highly sensitive to steric hindrance at both the nucleophile and the electrophile. For 2,6-dichlorothiophenolate, the steric shielding by the ortho-chlorine atoms significantly slows the rate of S-alkylation compared to unhindered thiolates.[5] This reduced reactivity can be advantageous in biological systems where selectivity is desired.
B. Oxidation and Disulfide Bond Formation
The oxidation of two thiol molecules to form a disulfide bond is a cornerstone of protein folding and stability.[6][7] For 2,6-dichlorothiophenol, the steric hindrance imposed by the chlorine atoms presents a significant barrier to the close approach of two molecules required for disulfide bond formation. This can lead to a number of consequences:
-
Slower rates of disulfide formation: The kinetic barrier to oxidation is increased.
-
Destabilized disulfide bonds: The resulting disulfide may be sterically strained, with altered dihedral angles and bond lengths, making it more susceptible to reduction.
-
Altered Redox Potential: The steric clash in the disulfide can shift the redox potential, making the disulfide easier to reduce back to the thiol.
C. Thiol-Disulfide Exchange
Thiol-disulfide exchange is a vital biological process involved in protein folding, redox signaling, and enzyme catalysis.[8][9] The reaction proceeds via a nucleophilic attack of a thiolate on one of the sulfur atoms of a disulfide bond. The steric hindrance of a 2,6-dichlorinated thiol will impact this equilibrium in several ways:
-
Reduced rate of attack on existing disulfides: The hindered thiolate will be a less effective nucleophile for initiating disulfide exchange.
-
Increased susceptibility of the hindered disulfide to attack: If a disulfide bond is formed from two 2,6-dichlorinated thiols, its sterically strained nature may make it more susceptible to attack by other, less hindered thiols.
Caption: Energy profile of a hindered thiol attacking a disulfide bond.
III. Experimental Protocols for Quantifying Steric Hindrance Effects
To rigorously assess the impact of 2,6-dichloro substitution, specific experimental protocols are required.
A. Protocol for pKa Determination by UV-Vis Spectrophotometry
This method relies on the different UV-Vis absorbance spectra of the protonated thiol and the deprotonated thiolate.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 7.0 in 0.5 pH unit increments.
-
Stock Solution: Prepare a 10 mM stock solution of 2,6-dichlorothiophenol in a suitable organic solvent (e.g., DMSO or ethanol).
-
Sample Preparation: For each pH buffer, add a small aliquot of the stock solution to a final concentration of 50-100 µM. Ensure the final concentration of the organic solvent is low (<1%) to avoid perturbing the pH.
-
Spectrophotometric Measurement: Record the UV-Vis spectrum (typically from 230 nm to 350 nm) for each sample. The deprotonated thiolate will have a distinct absorbance maximum at a longer wavelength compared to the protonated thiol.
-
Data Analysis: Plot the absorbance at the wavelength corresponding to the thiolate maximum as a function of pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa.
B. Protocol for Kinetic Analysis of S-Alkylation using a Fluorescent Probe
This protocol uses a thiol-reactive fluorescent probe to monitor the rate of alkylation.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 2,6-dichlorothiophenol and a control thiol (e.g., thiophenol) in an appropriate buffer (pH > pKa of the hindered thiol, e.g., pH 8.0).
-
Prepare a 1 mM stock solution of a thiol-reactive fluorescent probe (e.g., monobromobimane or a maleimide-based dye) in a compatible organic solvent.
-
-
Kinetic Measurement:
-
In a fluorescence cuvette or a microplate well, add the thiol solution.
-
Initiate the reaction by adding the fluorescent probe to a final concentration that is at least 10-fold lower than the thiol concentration to ensure pseudo-first-order kinetics.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths for the chosen probe.[10][11]
-
-
Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction is proportional to the slope of the linear portion of this curve. Compare the initial rates for the 2,6-dichlorinated thiol and the control thiol to quantify the effect of steric hindrance.
C. Protocol for Thiol-Disulfide Exchange Analysis by HPLC
This method allows for the direct quantification of all species in a thiol-disulfide exchange reaction.
-
Reaction Setup:
-
Prepare solutions of the 2,6-dichlorinated thiol and a disulfide (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB, or a simple alkyl disulfide) in a suitable buffer.
-
Mix the reactants to initiate the exchange reaction.
-
-
Time-Course Sampling: At various time points, take an aliquot of the reaction mixture and quench the reaction by adding a strong acid (e.g., trifluoroacetic acid) to protonate all thiolates and stop the exchange.
-
HPLC Analysis:
-
Inject the quenched samples onto a reverse-phase HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the starting thiol, the starting disulfide, the mixed disulfide, and the product thiol.
-
Monitor the elution of the compounds using a UV detector at an appropriate wavelength.
-
-
Data Analysis: Integrate the peak areas for each species at each time point. Plot the concentrations of reactants and products as a function of time to determine the reaction kinetics and equilibrium position.
IV. Strategic Applications in Drug Development and Chemical Biology
The unique properties of sterically hindered thiols, such as those with 2,6-dichloro substitution, offer exciting opportunities for the design of more sophisticated and selective chemical tools and therapeutics.
A. Enhanced Selectivity of Covalent Inhibitors
Many covalent drugs target cysteine residues in proteins. A significant challenge is achieving selectivity for the target cysteine over other cysteines in the proteome, including the highly abundant glutathione. A covalent warhead attached to a 2,6-dichlorophenyl group will exhibit attenuated reactivity. This can be exploited to design inhibitors that only react with cysteines in highly accessible and reactive microenvironments, while being unreactive towards more sterically shielded off-target cysteines.
Caption: Selective covalent inhibition using a sterically hindered warhead.
B. Tunable Disulfide Linkers for Bioconjugation
In antibody-drug conjugates (ADCs), the stability of the linker connecting the antibody to the cytotoxic payload is critical. Disulfide linkers are often used, but they can be prematurely cleaved in the bloodstream. Incorporating a 2,6-dichloro-substituted thiol into the linker can create a sterically hindered disulfide bond that is more resistant to reduction by glutathione and other endogenous thiols, leading to a more stable ADC with an improved therapeutic window.[12]
C. Probing Enzyme Active Sites
The graduated reactivity of a series of thiols with varying degrees of steric hindrance can be used to map the steric accessibility of an enzyme's active site. By observing which thiols can bind and react with a catalytic cysteine, researchers can gain valuable insights into the topology of the active site, which can inform the design of more potent and selective inhibitors.
V. Conclusion
The 2,6-dichloro substitution pattern imposes a profound steric shielding effect on the thiol group, creating a fascinating and synthetically useful chemical entity. This substitution leads to a paradoxical combination of increased acidity and decreased nucleophilicity. The consequences of this are a significant reduction in the rates of S-alkylation, disulfide formation, and thiol-disulfide exchange. These attenuated reactivities are not a liability but rather an asset that can be strategically employed in drug design and chemical biology to achieve greater selectivity and control over covalent interactions. The experimental protocols detailed in this guide provide a framework for quantifying these effects and harnessing the unique properties of sterically hindered thiols for the development of next-generation therapeutics and chemical probes.
References
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ChemBK. 2,6-Dichlorothiophenol. (2024, April 9). Retrieved from [Link]
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- Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641.
- Yang, J., et al. (2020). A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes.
- Singh, R., & Whitesides, G. M. (2010). Thiol–Disulfide Interchange: Design, Synthesis, and Evaluation of Reagents and Organocatalysts for Chemical Biology. University of Wisconsin–Madison.
- Gaspari, M., et al. (2023). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. RSC Medicinal Chemistry.
- Savin, C. E. (2012). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community.
- Flanagan, M. E., et al. (2022). A Predictive Model for Thiol Reactivity of N-Heteroaryl α-Methylene−γ-Lactams A Medicinally Relevant Covalent Reactive Group. Journal of Medicinal Chemistry.
- Joe-Wong, C., et al. (2012). Estimation of Reactive Thiol Concentrations in Dissolved Organic Matter and Bacterial Cell Membranes in Aquatic Systems. Environmental Science & Technology, 46(18), 9854-9861.
- Prieto, L., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry.
- Thorpe, P. E., et al. (1987). Thiol-containing cross-linking agent with enhanced steric hindrance. Cancer Research, 47(22), 5924-5931.
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Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from [Link]
- Kumar, P., et al. (2023). Access to Sterically Hindered Thioethers (α-Thioamides) Under Mild Conditions Using α-Halohydroxamates: Application toward 1,4-Benzothiazinones and 4,1-Benzothiazepinones. The Journal of Organic Chemistry.
- Google Patents. (2015). CN105037241A - Synthesis process of 1-(2,6-dichlorophenyl)-2-indolone.
- Prieto, L., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry.
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Chemistry LibreTexts. (2023, January 22). Nucleophile. Retrieved from [Link]
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ResearchGate. (n.d.). Ensemble measurements of the kinetics of thiol ͞ disulfide exchange. Retrieved from [Link]
- Kucharski, T. J., et al. (2009). Kinetics of thiol/disulfide exchange correlate weakly with the restoring force in the disulfide moiety.
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Student Doctor Network Forums. (2017, November 25). Nucleophilicity question. Retrieved from [Link]
- Ooi, K., et al. (2022).
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ResearchGate. (n.d.). Importance of thiol in drug development (A); selected examples for the preparation of thioaminals (B). Retrieved from [Link]
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Wikipedia. (n.d.). 2,6-Dichlorophenol. Retrieved from [Link]
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- Al-awar, R. S., & Ray, J. E. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry, 11(7), 735-757.
- Barakat, A., et al. (2019). Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages. Sensors, 19(21), 4699.
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ResearchGate. (n.d.). Radical scavenging activities and redox potentials (Ep) of thiophenols... Retrieved from [Link]
- Kumar, S., & Kumar, S. (2018). Synthetic access to thiols: A review. Journal of Chemical Sciences, 130(1), 1-21.
- Gaspari, M., et al. (2023). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. RSC Medicinal Chemistry.
- Cocinero, E. J., et al. (2016). Through‐Space Polar‐π Interactions in 2,6‐Diarylthiophenols.
- Stratton, S. P., et al. (2021). Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones. Molecules, 26(15), 4485.
- Ellgaard, L., & Ruddock, L. W. (2005).
- Gaikwad, A. B., et al. (2009). Antimelanoma activity of the redox dye DCPIP (2,6-dichlorophenolindophenol) is antagonized by NQO1. Neoplasia, 11(8), 796-807.
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Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
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The Privileged Scaffold: A Technical Whitepaper on (2,6-Dichlorophenyl)methanethiol Derivatives in Medicinal Chemistry
Executive Summary
The rational design of small-molecule therapeutics relies heavily on the strategic incorporation of privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. (2,6-Dichlorophenyl)methanethiol (CAS 66279-47-8) has emerged as a highly versatile building block in modern medicinal chemistry. By serving as a potent nucleophile, this compound enables the rapid synthesis of 2,6-dichlorobenzylthio derivatives. These derivatives exhibit profound biological activities, ranging from the inhibition of viral replication (HIV-1 NNRTIs)[1] to the suppression of programmed cell death (MLKL inhibitors)[2].
This technical guide provides an in-depth analysis of the chemical causality, structural rationale, and validated experimental methodologies associated with (2,6-Dichlorophenyl)methanethiol derivatives, designed specifically for researchers and drug development professionals.
Chemical Rationale & Structural Causality
The pharmacological success of the 2,6-dichlorobenzylthio moiety is not coincidental; it is rooted in strict physicochemical principles:
-
Steric Shielding & Conformational Restriction: The presence of chlorine atoms at both the 2- and 6-positions of the phenyl ring creates significant steric hindrance. This restricts the free rotation of the benzyl-sulfur bond. By pre-organizing the molecule into a rigid conformation, the entropic penalty typically incurred upon binding to a target protein's hydrophobic pocket is drastically minimized.
-
Enhanced Lipophilicity (logP): Chlorine is highly lipophilic. The dual substitution increases the overall partition coefficient of the derivative, facilitating superior passive diffusion across phospholipid bilayers—a critical parameter for intracellular targets like Mixed Lineage Kinase Domain-Like (MLKL) protein[2].
-
Nucleophilic Thiol Handle: The methanethiol group (-CH₂SH) is highly polarizable and acts as a superior nucleophile in S_N2 reactions compared to its oxygen analogs. This allows for chemoselective alkylation or arylation under mild conditions, preventing the degradation of sensitive heterocyclic cores.
Logical relationship between structural functionalization and enhanced biological activity.
Biological Applications & Target Engagement
Necroptosis Suppression via MLKL Inhibition
Necroptosis is a highly regulated inflammatory form of cell death implicated in neurodegenerative and autoimmune diseases. The executioner of this pathway is the MLKL protein. Recent patent literature highlights the efficacy of purine-2,6-dione derivatives bearing a 2,6-dichlorobenzylthio group at the 8-position as potent MLKL inhibitors[2]. The bulky, halogenated benzyl group wedges into the kinase-like domain of MLKL, allosterically preventing the conformational change required for its oligomerization and subsequent membrane translocation.
Necroptosis signaling pathway illustrating targeted inhibition of MLKL oligomerization.
Antimicrobial and Antiviral Scaffolds
The 2,6-dichlorobenzylthio moiety is frequently conjugated to electron-deficient heterocycles to generate antimicrobial agents. For example, 5-((2,6-Dichlorobenzyl)thio)-1,3,4-thiadiazole-2-thiol (CAS 210285-94-2)[3] utilizes the thiadiazole core to mimic peptide bonds, disrupting bacterial cell wall synthesis. Similarly, in the antiviral space, the 2,6-dihalobenzyl structural motif is a critical component of Dihydro-alkoxy-benzyl-oxopyrimidine (DABO) derivatives, which act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1 by locking into the hydrophobic non-nucleoside binding site (NNBS)[1].
Quantitative Data Summary
The table below synthesizes the pharmacological parameters of key derivatives incorporating the 2,6-dichlorobenzyl or 2,6-dichlorobenzylthio pharmacophore.
| Compound / Derivative Class | Primary Target / Application | Linkage Type | Key Biological Metric | Reference |
| Purine-2,6-dione derivatives | MLKL (Necroptosis) | Thioether (-S-) | Cellular IC₅₀: Low μM | [2] |
| S-DABO derivatives | HIV-1 Reverse Transcriptase | Benzyl (-CH₂-) | EC₅₀: 40 - 90 nM | [1] |
| 2-((2,6-Dichlorobenzyl)thio)acetic acid | Synthetic Intermediate | Thioether (-S-) | High Yield Precursor | [4] |
| Thiadiazole derivatives | Antimicrobial Agents | Thioether (-S-) | Broad-spectrum MIC | [3] |
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological validation of these derivatives, emphasizing the causality behind each procedural step.
Protocol 1: Synthesis of 2,6-Dichlorobenzylthio Heterocycles via S_N2 Alkylation
This protocol describes the conjugation of (2,6-Dichlorophenyl)methanethiol to a halogenated core (e.g., chloroacetic acid or a brominated heterocycle).
-
Preparation & Solvation: Dissolve 1.0 equivalent of the electrophilic core in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: Anhydrous DMF is utilized because its high dielectric constant stabilizes the transition state of the S_N2 reaction. The strict exclusion of water prevents competitive hydrolysis of the electrophile.
-
-
Deprotonation: Add 1.5 equivalents of Potassium Carbonate (K₂CO₃) to the solution, followed by dropwise addition of 1.1 equivalents of (2,6-Dichlorophenyl)methanethiol.
-
Causality: K₂CO₃ acts as a mild, non-nucleophilic base. It deprotonates the thiol to generate a highly reactive thiolate anion without causing base-catalyzed degradation of the heterocyclic core.
-
-
Reaction Monitoring (Self-Validation): Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent.
-
Causality: The nitrogen atmosphere prevents the oxidative dimerization of the thiolate into a disulfide byproduct. TLC provides a self-validating checkpoint to ensure complete consumption of the starting material before quenching.
-
-
Quenching & Extraction: Upon completion, pour the mixture into ice-cold distilled water. Extract the aqueous layer three times with Dichloromethane (DCM).
-
Causality: Water quenches the unreacted base and precipitates inorganic salts. DCM selectively partitions the highly lipophilic 2,6-dichlorobenzylthio product into the organic phase.
-
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography.
Workflow for synthesizing 2,6-dichlorobenzylthio derivatives via SN2 substitution.
Protocol 2: Recombinant HIV-1 RT Inhibition Assay (Radiometric)
For derivatives targeting viral polymerases[1], whole-cell assays often confound target engagement with membrane permeability. This isolated enzyme protocol ensures precise IC₅₀ determination.
-
Enzyme & Substrate Incubation: Incubate recombinant HIV-1 Reverse Transcriptase (rRT) with a poly(rA)-oligo(dT) template-primer complex in an assay buffer containing MgCl₂.
-
Inhibitor Introduction: Add the 2,6-dichlorobenzyl derivative at varying logarithmic concentrations, alongside tritiated deoxythymidine triphosphate ([³H]dTTP).
-
Causality: The radioactive [³H]dTTP allows for highly sensitive, quantitative measurement of DNA polymerization events.
-
-
Reaction Termination (Self-Validation): After 30 minutes at 37°C, quench the reaction by adding ice-cold 10% Trichloroacetic Acid (TCA).
-
Causality: TCA selectively precipitates the synthesized high-molecular-weight radioactive DNA polymer while leaving unincorporated, free [³H]dTTP monomers in solution.
-
-
Quantification: Filter the precipitate through glass-fiber filters, wash with ethanol, and measure the retained radioactivity via liquid scintillation counting to calculate the IC₅₀.
Conclusion & Future Perspectives
The (2,6-Dichlorophenyl)methanethiol scaffold remains a cornerstone in the architecture of high-affinity ligands. By leveraging its unique combination of steric bulk, lipophilicity, and nucleophilic reactivity, researchers can rapidly generate libraries of thioethers that engage complex biological targets—from viral reverse transcriptases to necroptotic kinases. Future drug development efforts will likely focus on oxidizing these thioethers into sulfoxides and sulfones to fine-tune hydrogen bonding interactions within target active sites.
References
-
Journal of Medicinal Chemistry (ACS) | 5-Alkyl-2-(alkylthio)-6-(2,6-dihalophenylmethyl)-3,4-dihydropyrimidin-4(3H)-ones: Novel Potent and Selective Dihydro-alkoxy-benzyl-oxopyrimidine Derivatives | [Link]
- Google Patents | US11666577B2 - MLKL inhibitors |
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Methodological & Application
Application Note: High-Yield Synthesis of (2,6-Dichlorophenyl)methanethiol via Isothiouronium Salt Intermediates
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scale: 100 mmol (Laboratory Scale)
Introduction & Mechanistic Rationale
(2,6-Dichlorophenyl)methanethiol (CAS 66279-47-8), also known as 2,6-dichlorobenzyl mercaptan, is a critical sulfur-containing building block utilized in the development of pharmaceuticals, agrochemicals, and advanced functional materials[1].
While the direct nucleophilic substitution of a benzyl halide with sodium hydrosulfide (NaSH) is a common theoretical approach to forming mercaptans, it is notoriously problematic in practice. NaSH reactions frequently suffer from over-alkylation; the highly nucleophilic mercaptide intermediate reacts rapidly with unreacted benzyl chloride to form an undesired symmetric bis(2,6-dichlorobenzyl) sulfide byproduct[2].
To circumvent this limitation and guarantee high purity, this protocol employs the thiourea method [3][4]. In this two-step pathway, thiourea acts as a soft S-nucleophile, reacting with 2,6-dichlorobenzyl chloride via an SN2 mechanism to form a stable S-(2,6-dichlorobenzyl)isothiouronium chloride salt[5]. Because this intermediate salt precipitates out of the ethanolic solution, it effectively sequesters the reactive benzyl species, entirely preventing sulfide dimerization. Subsequent alkaline hydrolysis of the isolated salt cleanly liberates the target mercaptan[6][7].
Mechanistic pathway for the synthesis of (2,6-Dichlorophenyl)methanethiol via isothiouronium.
Quantitative Data & Reagent Specifications
The following table outlines the stoichiometric requirements for a standard 100 mmol laboratory-scale synthesis.
Table 1: Reagent Quantities and Physicochemical Properties
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role in Synthesis |
| 2,6-Dichlorobenzyl chloride | 195.47 | 1.0 eq | 19.55 g | Starting Electrophile |
| Thiourea | 76.12 | 1.1 eq | 8.37 g | S-Nucleophile |
| Ethanol (Absolute) | 46.07 | Solvent | 150 mL | Reaction Medium |
| Sodium Hydroxide (5N aq) | 40.00 | Excess | 100 mL | Hydrolysis Base |
| Hydrochloric Acid (6N aq) | 36.46 | Excess | ~90 mL | Acidification Agent |
Safety & Handling
-
Toxicity & Odor: Mercaptans are highly malodorous and toxic via inhalation[8]. 2,6-Dichlorobenzyl chloride is a potent lachrymator and skin irritant[9].
-
Engineering Controls: All operations, particularly the hydrolysis and workup, MUST be conducted in a continuously venting fume hood.
-
Decontamination: Glassware should be rinsed with a dilute bleach (sodium hypochlorite) solution to oxidize residual thiols to odorless sulfonates before removal from the hood.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , incorporating visual and analytical checkpoints to ensure the success of each phase before proceeding.
Step-by-step experimental workflow for the synthesis and isolation of the mercaptan derivative.
Phase 1: Formation of S-(2,6-Dichlorobenzyl)isothiouronium Chloride
-
Reaction Setup: Equip a 500 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Dissolve 8.37 g (110 mmol) of thiourea in 150 mL of absolute ethanol. Add 19.55 g (100 mmol) of 2,6-dichlorobenzyl chloride.
-
Reflux: Heat the mixture to a gentle reflux (approx. 78°C) for 4 to 6 hours under a nitrogen atmosphere.
-
Causality Note: Ethanol is chosen as the solvent because the starting materials are highly soluble at reflux temperatures, whereas the resulting isothiouronium salt has significantly lower solubility at room temperature. This differential solubility drives the reaction forward and facilitates easy isolation[5].
-
-
Isolation (Validation Checkpoint): Allow the reaction to cool to 0°C in an ice bath. A dense white crystalline precipitate of the isothiouronium salt will form. If crystallization is slow, scratch the inside of the flask with a glass rod to provide nucleation sites. Filter the salt via vacuum filtration and wash with 20 mL of ice-cold ethanol.
Phase 2: Alkaline Hydrolysis
-
Reaction Setup: Transfer the isolated isothiouronium salt to a clean 500 mL two-neck flask equipped with a reflux condenser and a strict nitrogen line.
-
Hydrolysis: Add 100 mL of a 5 N aqueous sodium hydroxide (NaOH) solution.
-
Reflux: Heat the mixture to reflux for 2 hours.
-
Causality Note: Strong alkaline conditions are required to cleave the C-S bond of the isothiouronium intermediate, releasing the mercaptide ion and urea/cyanamide byproducts[4][7]. Maintaining a nitrogen atmosphere is absolutely critical here; the naked mercaptide is highly susceptible to oxidative dimerization to the disulfide in the presence of atmospheric oxygen.
-
Phase 3: Acidification, Workup, and Purification
-
Acidification (Validation Checkpoint): Cool the reaction mixture to 0°C. Slowly add 6 N HCl dropwise until the pH reaches 2-3.
-
Causality Note: Acidification protonates the water-soluble mercaptide ion to form the neutral, lipophilic (2,6-Dichlorophenyl)methanethiol. You will visually validate this step as a distinct organic layer or oily droplets separate from the aqueous phase.
-
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 × 75 mL).
-
Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO4). Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product via vacuum distillation to yield (2,6-Dichlorophenyl)methanethiol as a clear to pale-yellow liquid (or semi-solid, depending on ambient temperature)[1].
In-Process Validation Metrics
To ensure the integrity of the synthesis, verify the following parameters at each respective stage:
Table 2: Self-Validating System Checkpoints
| Synthesis Stage | Expected Physical Observation | Analytical Checkpoint |
| Isothiouronium Salt Formation | Dense white crystalline precipitate upon cooling to 0°C. | Disappearance of benzyl chloride on TLC (Hexanes/EtOAc). |
| Alkaline Hydrolysis | Complete dissolution of the salt; homogeneous aqueous solution. | N/A (Transient intermediate state). |
| Acidification | Separation of an oily organic layer or semi-solid mass. | pH indicator paper confirms pH < 3; distinct biphasic mixture. |
| Final Product | Clear to pale-yellow liquid/semi-solid[1]. | GC-MS (m/z 192/194); 1H NMR (thiol proton triplet ~1.8 ppm). |
References
-
The Preparation Properties Chemical Behavior And Identification Of Organic Chlorine Compounds Source: Internet Archive URL: [Link]
-
Benzyl mercaptan Source: Wikipedia URL: [Link]
-
Isothiouronium salts and their applications Source: Kenyatta University Library URL:[Link]
-
Preparation of benzyl mercaptan Source: PrepChem URL:[Link]
-
Synthetic access to thiols: A review Source: Indian Academy of Sciences URL: [Link]
-
Method of preparing mercaptans - Patents Source: Justia Patents URL: [Link]
Sources
- 1. (2,6-Dichlorophenyl)methanethiol | 66279-47-8 [sigmaaldrich.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. prepchem.com [prepchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 8. Benzyl mercaptan | 100-53-8 [chemicalbook.com]
- 9. Full text of "The Preparation Properties Chemical Behavior And Indentification Of Organic Chlorine Compounds" [archive.org]
Application Notes and Protocols: 2,6-Dichlorobenzyl Mercaptan as a Nucleophile in Organic Synthesis
Introduction: The Strategic Role of the Thiol Group in Modern Synthesis
In the landscape of organic synthesis, the thiol group stands out for its unique reactivity, bridging the gap between subtle nucleophilicity and potent reactivity upon activation. 2,6-Dichlorobenzyl mercaptan, a structurally distinct organosulfur compound, exemplifies this duality. Its utility is rooted in the high nucleophilicity of its sulfur atom, particularly when deprotonated to the corresponding thiolate. The presence of two chlorine atoms on the benzyl ring provides steric hindrance around the benzylic position and modulates the electronic properties of the molecule, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and materials for specialized applications.
This guide provides an in-depth exploration of 2,6-dichlorobenzyl mercaptan as a nucleophile. We will move beyond simple procedural outlines to explain the underlying chemical principles, offering researchers, scientists, and drug development professionals the insights needed to effectively harness its synthetic potential. We will cover its activation, key reaction classes, detailed experimental protocols, and critical troubleshooting strategies.
Section 1: The Nucleophilic Character of 2,6-Dichlorobenzyl Mercaptan
The synthetic utility of 2,6-dichlorobenzyl mercaptan is dominated by the chemistry of its sulfhydryl (-SH) group. Thiols are sulfur analogs of alcohols and are generally more acidic. This increased acidity means that the corresponding conjugate base, the thiolate anion (RS⁻), can be formed readily using common bases. This deprotonation is the critical activation step, as the resulting thiolate is a significantly more potent nucleophile than the neutral thiol.
The enhanced nucleophilicity of the thiolate can be understood through the Hard and Soft Acids and Bases (HSAB) theory. The large, polarizable sulfur atom of the thiolate is classified as a "soft" nucleophile. According to HSAB principles, soft nucleophiles react preferentially and rapidly with "soft" electrophiles, a class that includes alkyl halides and the β-carbon of α,β-unsaturated systems.
Diagram 1: Activation of 2,6-Dichlorobenzyl Mercaptan
Caption: Deprotonation of the thiol to form the highly reactive thiolate anion.
Section 2: Core Applications and Protocols
The potent nucleophilicity of the 2,6-dichlorobenzyl thiolate makes it suitable for a range of carbon-sulfur bond-forming reactions. The most prevalent applications are S-alkylation via SN2 mechanisms and Michael additions to activated olefins.
S-alkylation is the quintessential reaction of thiols, providing a direct route to thioethers (sulfides). The reaction involves the nucleophilic attack of the thiolate anion on an electrophilic carbon atom, typically an alkyl halide or sulfonate, displacing the leaving group in a single concerted step.
Causality Behind Experimental Choices:
-
Base: The choice of base is critical. For simple, reactive alkyl halides, a mild base like potassium carbonate (K₂CO₃) is sufficient. For less reactive electrophiles, a stronger, non-nucleophilic base like sodium hydride (NaH) is required to ensure complete formation of the thiolate.
-
Solvent: Polar aprotic solvents like DMF, acetone, or acetonitrile are ideal. They effectively solvate the cation of the base while leaving the thiolate nucleophile "naked" and highly reactive. Protic solvents (e.g., ethanol) can hydrogen-bond with the thiolate, reducing its nucleophilicity.
-
Inert Atmosphere: Thiols are susceptible to oxidation to disulfides (R-S-S-R), especially in the presence of base and oxygen. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent this major side reaction and maximize the yield of the desired thioether.
Diagram 2: General Workflow for S-Alkylation
Caption: A typical experimental workflow for the S-alkylation of thiols.
General Protocol: S-Alkylation with an Alkyl Bromide
This protocol provides a general method for the S-alkylation of 2,6-dichlorobenzyl mercaptan with a generic alkyl bromide using potassium carbonate in acetone.
-
Materials:
-
2,6-Dichlorobenzyl mercaptan (1.0 eq)
-
Alkyl bromide (1.1 eq)
-
Finely ground potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous, degassed acetone
-
Round-bottom flask, magnetic stir bar, reflux condenser
-
Nitrogen or Argon line
-
-
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichlorobenzyl mercaptan (1.0 eq) and finely ground potassium carbonate (1.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add anhydrous, degassed acetone via syringe to create a suspension (concentration typically 0.1-0.5 M). Stir the suspension vigorously.
-
Reagent Addition: Add the alkyl bromide (1.1 eq) dropwise to the suspension at room temperature over 5-10 minutes.
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting thiol is consumed (typically 2-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetone.
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2,6-dichlorobenzyl thioether.
-
Table 1: Representative S-Alkylation Reactions & Expected Outcomes
| Electrophile (R-X) | Base | Solvent | Temperature | Typical Yield | Notes |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | >95% | Highly reactive, reaction is often fast. |
| Ethyl Bromide | K₂CO₃ | DMF | 60 °C | 90-95% | Standard conditions, proceeds cleanly. |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | >95% | Benzylic halides are very reactive. |
| Isopropyl Bromide | NaH | THF | Reflux | 60-70% | Secondary halides are sterically hindered; may see some elimination. |
| Propargyl Bromide | K₂CO₃ | Acetone | RT | 85-90% | Useful for introducing an alkyne handle for "click" chemistry. |
Note: Yields are estimates based on general thiol reactivity and may vary.
The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound (a "Michael acceptor").[1][2] The soft thiolate anion preferentially attacks the soft electrophilic β-carbon of the double bond rather than the "hard" carbonyl carbon (1,2-addition).[3] This reaction is a powerful tool for forming C-S bonds at a position β to a carbonyl group.
Causality Behind Experimental Choices:
-
Catalyst: The reaction is typically base-catalyzed. A catalytic amount of a non-nucleophilic base (e.g., triethylamine, DBU) is often sufficient to generate a small, steady-state concentration of the highly reactive thiolate.
-
Stoichiometry: Unlike SN2 reactions where a slight excess of the electrophile is common, Michael additions are often run with near-stoichiometric amounts of the nucleophile and acceptor.
-
Temperature: These reactions are often exothermic and can typically be run at or below room temperature, minimizing side reactions.
Diagram 3: Mechanism of Thiol-Michael Addition
Caption: The conjugate addition of a thiolate to an α,β-unsaturated ketone.
General Protocol: Michael Addition to an α,β-Unsaturated Ketone
-
Materials:
-
2,6-Dichlorobenzyl mercaptan (1.0 eq)
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone) (1.0 eq)
-
Triethylamine (Et₃N, 0.1 eq)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq) in the chosen anhydrous solvent.
-
Reagent Addition: Add 2,6-dichlorobenzyl mercaptan (1.0 eq) to the solution.
-
Initiation: Add a catalytic amount of triethylamine (0.1 eq) to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC for the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude product can usually be purified by flash column chromatography on silica gel to afford the pure Michael adduct.
-
Section 3: Advanced Applications: Transition-Metal Catalyzed Cross-Coupling
Modern synthetic methods have expanded the toolkit for C–S bond formation beyond classical nucleophilic substitution. Transition-metal catalysis enables the coupling of thiols with aryl or vinyl halides/triflates, partners that are unreactive under SN2 conditions.[4]
Conceptual Overview:
-
Common Catalysts: Palladium and copper complexes are the most common catalysts for C-S cross-coupling.[5] Nickel-based systems are also emerging as powerful alternatives.[6]
-
General Mechanism: While varied, a common catalytic cycle involves:
-
Oxidative Addition: The metal center (e.g., Pd(0)) inserts into the aryl-halide bond to form a Pd(II) species.
-
Ligand Exchange/Deprotonation: The thiol coordinates to the metal center, often facilitated by a base that deprotonates the thiol to the thiolate.
-
Reductive Elimination: The aryl group and the sulfur group are eliminated from the metal center, forming the C-S bond and regenerating the active Pd(0) catalyst.
-
-
Advantages: This methodology provides access to aryl thioethers, a structural motif prevalent in pharmaceuticals and agrochemicals, from readily available starting materials.[7][8]
Section 4: Safety, Handling, and Troubleshooting
4.1 Safety and Handling
-
Toxicity and Irritation: Dichlorobenzyl mercaptans are classified as toxic if swallowed, inhaled, or in contact with skin. They are also known to cause skin and serious eye irritation.[9][10][11][12]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
-
Stench: Thiols are notorious for their powerful and unpleasant odors. All equipment should be decontaminated after use by rinsing with a solution of bleach (sodium hypochlorite) or hydrogen peroxide to oxidize the residual thiol.
-
Storage: Store in a cool, well-ventilated area, away from oxidizing agents, in a tightly sealed container.[9]
Table 2: Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| High Disulfide Formation | 1. Reaction exposed to atmospheric oxygen. 2. Solvents not properly degassed. | 1. Ensure a robust inert atmosphere (N₂ or Ar). 2. Use degassed solvents. Purge the reaction solvent with inert gas for 15-20 minutes before use. |
| Low or No Conversion | 1. Base is too weak or has degraded. 2. Alkylating agent is unreactive (e.g., alkyl chloride). 3. Insufficient temperature. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure base is fresh and dry. 2. Add a catalytic amount of sodium iodide (NaI) for Finkelstein reaction in situ. 3. Increase reaction temperature or switch to a higher-boiling solvent (e.g., DMF). |
| Formation of C-Alkylated Byproduct | 1. Use of a protic solvent (e.g., ethanol). 2. High reaction temperatures. | 1. Switch to a polar aprotic solvent (e.g., DMF, Acetone). 2. Run the reaction at a lower temperature if possible. |
| Formation of Sulfonium Salt | 1. Thioether product reacts further with the alkylating agent. 2. Large excess of a highly reactive alkylating agent was used. | 1. Use a stoichiometry of ~1:1 for the thiol and alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture. |
This table is adapted from best practices for thiophenol alkylation.
Conclusion
2,6-Dichlorobenzyl mercaptan is a versatile and powerful nucleophile in the organic chemist's arsenal. Through straightforward activation to its thiolate form, it readily participates in robust C-S bond-forming reactions, including S-alkylation and Michael additions. By understanding the principles behind its reactivity and carefully controlling reaction conditions—particularly through the choice of base, solvent, and atmosphere—researchers can reliably generate a diverse array of sulfur-containing molecules. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for leveraging this reagent to its full potential in complex synthetic endeavors.
References
-
Z. Li, et al. (2016). Photoredox Mediated Nickel Catalyzed Cross-Coupling of Thiols With Aryl and Heteroaryl Iodides via Thiyl Radicals. PubMed. Available at: [Link]
-
Y. Yang, et al. (2024). Deaminative C-S coupling of benzyl amines and aryl thiols. ResearchGate. Available at: [Link]
-
Y. Ye, et al. (2022). Benzyl thioether formation merging copper catalysis. Semantic Scholar. Available at: [Link]
-
Various Authors. (2011-2024). Benzylic sulfide synthesis by C-S coupling. Organic Chemistry Portal. Available at: [Link]
-
R. Ramesh, et al. (2019). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. New Journal of Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
-
Cheméo. (2024). Chemical Properties of 2-Chloro-6-fluorobenzyl mercaptan. Cheméo. Available at: [Link]
-
PubChem. (2024). 2,6-Dichlorobenzyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (2024). 2,6-Dichlorobenzyl thiocyanate. National Center for Biotechnology Information. Available at: [Link]
-
P. D. Lokhande, et al. (2020). Michael addition of benzyl mercaptan on isoxazole-styrene. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (2005-2012). Michael Addition. Organic Chemistry Portal. Available at: [Link]
-
X. Xing, et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology. Available at: [Link]
-
European Patent Office. (1992). Process of manufacturing arylalkyl and alkyl mercaptans. EPO. Available at: [Link]
-
S. G. Manukyan, et al. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Encyclopedia. Available at: [Link]
-
A. A. Aly, et al. (2013). Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives with Trialkylphosphite. ResearchGate. Available at: [Link]
- Google Patents. (1965). Method for the preparation of alkyl mercaptans. Google Patents.
-
Organic Syntheses. (1943). n-DODECYL (LAURYL) MERCAPTAN. Organic Syntheses. Available at: [Link]
Sources
- 1. Michael Addition [organic-chemistry.org]
- 2. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Photoredox Mediated Nickel Catalyzed Cross-Coupling of Thiols With Aryl and Heteroaryl Iodides via Thiyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
Application Note: (2,6-Dichlorophenyl)methanethiol as a Sterically Hindered Thiolate Ligand in Coordination Chemistry
Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Mechanistic causality, regioselective functionalization, and self-validating experimental protocols.
Executive Summary & Chemical Rationale
In modern coordination chemistry and nanotechnology, the precise control of metal-ligand interfaces dictates the physical and catalytic properties of the resulting complexes. While simple alkanethiols and benzyl mercaptans are ubiquitous soft Lewis bases for coordinating to soft metals (Au, Ag, Cu, Pt), they often suffer from uncontrolled interparticle interactions and the formation of insoluble infinite coordination polymers (1[1]).
(2,6-Dichlorophenyl)methanethiol (also known as 2,6-dichlorobenzyl mercaptan) solves these critical limitations through structural design. The introduction of two bulky, electron-withdrawing chlorine atoms at the ortho positions of the phenyl ring creates a highly sterically hindered thiolate ligand . This steric bulk serves three primary mechanistic functions:
-
Termination of Polymeric Bridging: It physically blocks the infinite µ2-sulfur bridging typical of Ag(I) and Cu(I) thiolates, forcing the assembly of highly soluble, discrete oligomeric clusters (2[2]).
-
Kinetic Control in Ligand Exchange: When functionalizing atomically precise gold nanoclusters (e.g., Au25), the massive steric repulsion prevents the ligand from penetrating the dense thermodynamic core, directing exchange exclusively to the kinetically accessible apex sites (3[3]).
-
Oxidation Resistance: The ortho-chlorines sterically shield the sulfur atom, significantly reducing the rate of oxidative dimerization to disulfides during handling.
Protocol 1: Synthesis of Discrete Ag(I) Thiolate Clusters
Causality: Reacting Ag(I) salts with unhindered thiols yields insoluble [Ag(SR)]∞ coordination polymers, rendering them useless for solution-phase drug delivery or catalysis. By utilizing (2,6-Dichlorophenyl)methanethiol, the steric clash between adjacent dichlorophenyl rings prevents infinite lattice formation, yielding discrete, solvent-soluble oligomers (e.g., hexamers or octamers).
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of AgNO₃ in 15 mL of anhydrous acetonitrile under a nitrogen atmosphere. Shield the flask from light using aluminum foil to prevent photochemical reduction of Ag(I).
-
Ligand Addition: In a separate vial, dissolve 1.05 mmol of (2,6-Dichlorophenyl)methanethiol in 5 mL of acetonitrile. Add 1.1 mmol of triethylamine (Et₃N) to deprotonate the thiol.
-
Coordination: Dropwise add the thiolate solution to the AgNO₃ solution over 10 minutes under vigorous stirring.
-
Isolation: Stir the reaction for 2 hours at room temperature. Filter the solution through a 0.22 µm PTFE syringe filter to remove any trace Ag₂O or polymeric byproducts.
-
Crystallization: Concentrate the filtrate under reduced pressure to ~5 mL and layer with diethyl ether to induce crystallization of the discrete [Ag(SCH₂C₆H₃Cl₂)]ₙ clusters.
Self-Validating System Check: Monitor the reaction mixture during the addition of the base. The solution must remain optically clear. Turbidity or precipitation indicates the formation of the infinite polymer [Ag(SR)]∞, which implies either an incorrect stoichiometric ratio or oxygen contamination leading to disulfide formation.
Protocol 2: Regioselective Functionalization of Au25 Nanoclusters
Causality: Atomically precise Au25(SR)18 nanoclusters possess 6 core sites and 12 apex sites on their staple motifs (4[4]). Unhindered thiols exchange randomly, creating complex, inseparable mixtures. Because (2,6-Dichlorophenyl)methanethiol is exceptionally bulky, it cannot overcome the activation energy required to penetrate the dense ligand shell to reach the core. Therefore, exchange is strictly kinetically controlled and occurs only at the exposed apex sites.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mg of precursor Au25(SC₂H₄Ph)18 in 5 mL of anhydrous dichloromethane (DCM).
-
Exchange Reaction: Add a precise 2.0 molar equivalent of (2,6-Dichlorophenyl)methanethiol directly to the stirring solution.
-
Incubation: Stir at 25°C under N₂ for exactly 4 hours. Do not heat, as elevated temperatures can provide the thermal energy needed to overcome the steric barrier, leading to core exchange or cluster degradation.
-
Quenching: Quench the reaction by adding 15 mL of cold methanol, which precipitates the functionalized nanoclusters while leaving free ligands in solution.
-
Purification: Centrifuge at 8000 rpm for 5 minutes, discard the supernatant, and wash the pellet twice with methanol.
Self-Validating System Check: Perform MALDI-TOF MS and UV-Vis spectroscopy on the purified pellet. The UV-Vis spectrum must retain the characteristic multi-band absorption profile (peaks at 400, 450, and 670 nm); loss of the 670 nm peak indicates core degradation. MALDI-TOF should show discrete peaks corresponding to[Au25(SC₂H₄Ph)18-x(L)x] (where x = 1, 2), confirming precise, limited apex exchange.
Protocol 3: Fabrication of Self-Assembled Monolayers (SAMs) on Au(111)
Causality: Standard benzyl mercaptan forms highly ordered, densely packed (√3 × √3)R30° SAMs on gold surfaces (5[5]). Substituting the ortho positions with large chlorine atoms disrupts tight van der Waals packing. This results in a lower-density monolayer that is highly hydrophobic and useful for creating free volume on sensor surfaces to capture large biological analytes.
Step-by-Step Methodology:
-
Substrate Cleaning: Clean a commercial Au(111) substrate using Piranha solution (3:1 H₂SO₄:H₂O₂) for 10 minutes. (Caution: Highly reactive). Rinse with copious amounts of Milli-Q water and absolute ethanol.
-
Monolayer Assembly: Immerse the clean Au(111) substrate into a 1.0 mM ethanolic solution of (2,6-Dichlorophenyl)methanethiol.
-
Incubation: Incubate in the dark at room temperature for 24 hours to ensure maximum surface coverage and structural annealing.
-
Rinsing: Remove the substrate, rinse sequentially with ethanol and tetrahydrofuran (THF) to remove physisorbed multilayers, and dry under a gentle stream of N₂.
Self-Validating System Check: Measure the static water contact angle. A successful (2,6-dichlorophenyl)methanethiol SAM will exhibit a contact angle of >85° due to the hydrophobic terminal dichlorophenyl ring. An angle <70° indicates incomplete monolayer coverage, surface oxidation, or contamination.
Quantitative Data Summary
| Parameter | Unhindered Ligand (Benzyl Mercaptan) | Hindered Ligand ((2,6-Dichlorophenyl)methanethiol) | Mechanistic Causality |
| Ag(I) Coordination State | Insoluble 1D/2D Polymer | Soluble Discrete Oligomer | Ortho-chlorines physically block infinite thiolate bridging. |
| Au25 Ligand Exchange | Random (Core & Apex) | Highly Regioselective (Apex Only) | Steric repulsion prevents thermodynamic core penetration. |
| Au(111) SAM Packing | Dense (√3 × √3)R30° lattice | Disordered / Lower Density | Bulky ortho-substituents disrupt tight van der Waals packing. |
| Oxidation Resistance | Moderate (Prone to disulfides) | High | Steric shielding of the sulfur atom inhibits oxidative dimerization. |
Mechanistic Workflow Visualization
Workflow of regioselective ligand exchange on Au25 nanoclusters driven by steric kinetic control.
References
-
[1] Control of Gold Nanoparticle Aggregates by Manipulation of Interparticle Interaction. Langmuir (ACS Publications). URL:[Link]
-
[5] Self-Assembled Monolayers of Benzylmercaptan and p-Cyanobenzylmercaptan on Au(111) Surfaces: Structural and Spectroscopic Characterization. Langmuir (ACS Publications). URL:[Link]
-
[4] Roles of thiolate ligands in the synthesis, properties and catalytic application of gold nanoclusters. Coordination Chemistry Reviews (ResearchGate). URL:[Link]
-
[3] Control over Ligand-Exchange Positions of Thiolate-Protected Gold Nanoclusters Using Steric Repulsion of Protecting Ligands. Journal of the American Chemical Society (ResearchGate). URL:[Link]
-
[2] Coordination chemistry of sterically hindered thiolate ligands. Preparation and structural characterization of the oligomeric homoleptic complexes. Inorganic Chemistry (ACS Publications). URL:[Link]
Sources
Advanced Cross-Coupling Strategies for Sterically Hindered Thiols: Overcoming Catalyst Poisoning and Reductive Elimination Barriers
The Challenge of Hindered C–S Bond Formation
The formation of carbon-sulfur (C–S) bonds is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While standard Buchwald-Hartwig and Ullmann-type couplings excel with primary and unhindered secondary thiols, the introduction of sterically hindered thiols (e.g., 1-adamantanethiol, 2,4,6-triisopropylthiophenol, or tert-butylthiol) routinely leads to reaction failure.
As an Application Scientist, diagnosing these failures requires understanding the dual-threat nature of bulky thiols in transition-metal catalysis:
-
Catalyst Poisoning (The Thiolate Trap): Thiols are exceptionally strong coordinating ligands. In the presence of palladium or copper, an excess of thiolate can displace the supporting phosphine or amine ligands, forming a highly stable, off-cycle bis-thiolate complex (
). -
The Reductive Elimination Barrier: Even if the catalytic cycle proceeds through oxidative addition and transmetalation, the final reductive elimination step is highly sensitive to steric clash. The spatial conflict between a bulky aryl group and a bulky thiolate raises the activation energy of reductive elimination, often stalling the cycle and leading to protodehalogenation or disulfide byproducts[1].
Mechanistic Causality & Ligand Design
To build a self-validating protocol, we must select ligands that actively manipulate the transition states of the catalytic cycle. Detailed mechanistic studies by [1] demonstrated that bidentate alkylbisphosphines, specifically CyPF-tBu (a Josiphos derivative), are uniquely suited for this task.
Why CyPF-tBu and dppf work:
-
Steric Shielding: The massive steric bulk of the tert-butyl groups on the phosphorus atom prevents the coordination of a second thiolate molecule, effectively shutting down the off-cycle
trap. -
Angle Compression: The rigid ferrocene backbone of CyPF-tBu and dppf compresses the P-Pd-P bite angle. This geometric distortion forces the aryl and thiolate ligands closer together, dramatically lowering the activation energy required for reductive elimination[1].
Figure 1: Catalytic cycle of Pd-catalyzed C-S coupling highlighting the off-cycle bis-thiolate trap.
Quantitative Data: Ligand Performance Comparison
The selection of the catalyst system dictates the success of the coupling. Table 1 summarizes the performance of various ligands when coupling highly hindered substrates. Note that while monodentate ligands (like PPh3) fail completely, specialized bidentate ligands achieve near-quantitative yields even at low catalyst loadings[2],[1].
Table 1: Ligand Effects on the Yield of Sterically Hindered C–S Cross-Coupling
| Ligand System | Electrophile | Hindered Thiol | Catalyst Loading | Base / Solvent | Yield (%) |
| Pd(OAc)₂ / PPh₃ | 4-Chlorotoluene | 1-Adamantanethiol | 5.0 mol% | NaOtBu / Toluene | < 5% |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | tert-Butylthiol | 2.0 mol% | NaOtBu / Toluene | 88% |
| Pd₂(dba)₃ / dppf | 2,4,6-Triisopropylthiophenol | 0.1 mol% | NaOtBu / Toluene | 85% | |
| Pd(OAc)₂ / CyPF-tBu | 4-Chlorotoluene | 1-Adamantanethiol | 1.0 mol% | NaOtBu / Toluene | 94% |
Data synthesized from established mechanistic and synthetic benchmarks for bulky thioetherification.[2],[1]
Validated Experimental Protocols
The following workflows are designed as self-validating systems. In-process visual cues and strict order-of-addition rules are embedded to ensure reproducibility and prevent premature catalyst deactivation.
Figure 2: Standardized workflow for the cross-coupling of sterically hindered thiols.
Protocol A: High-Performance Thioetherification using CyPF-tBu
Best for: Unreactive aryl chlorides and extremely hindered aliphatic thiols (e.g., 1-adamantanethiol).
Causality Note: We utilize NaOtBu because it is a strong, soluble base that rapidly deprotonates the thiol, driving transmetalation. Toluene is chosen as the solvent because its non-polar nature stabilizes the Pd(0) intermediates and prevents solvolysis.
-
Catalyst Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1.0 mol%) and CyPF-tBu (6.6 mg, 0.012 mmol, 1.2 mol%).
-
Base Addition: Add sodium tert-butoxide (NaOtBu) (115 mg, 1.2 mmol, 1.2 equiv). Self-Validation Check: Ensure the base is a free-flowing white powder; clumped NaOtBu indicates moisture degradation, which will hydrolyze the aryl halide.
-
Reagent Addition: Add anhydrous toluene (2.0 mL). Stir for 5 minutes until a deep red/orange pre-catalyst solution forms. Add the aryl chloride (1.0 mmol) followed by the hindered thiol (1.1 mmol).
-
Thermal Activation: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C in a pre-heated reaction block for 12–24 hours.
-
In-Process QC: After 12 hours, cool the reaction to room temperature. The mixture should appear as a dark suspension (precipitated NaCl). Pull a 10 µL aliquot, dilute in EtOAc, filter through a micro-plug of silica, and analyze via GC-MS.
-
Workup: If conversion is >95%, dilute the mixture with EtOAc (10 mL), filter through a pad of Celite to remove palladium black and salts, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol B: Low-Loading Scalable Coupling using dppf
Best for: Aryl/alkenyl bromides with bulky aromatic thiols (e.g., 2,4,6-triisopropylthiophenol).[2]
Causality Note: For bromides, the highly active CyPF-tBu is often overkill. The inexpensive dppf ligand provides sufficient bite-angle compression for reductive elimination while allowing catalyst loadings as low as 0.1 mol%, making it ideal for scale-up[2].
-
Reaction Setup: Using standard Schlenk techniques, charge a flame-dried flask with Pd₂(dba)₃ (0.05 mol%) and dppf (0.1 mol%).
-
Sequential Addition: Add NaOtBu (1.2 equiv). Evacuate and backfill the flask with argon three times. Add anhydrous toluene (0.5 M relative to electrophile).
-
Substrate Introduction: Inject the alkenyl/aryl bromide (1.0 equiv) and the bulky thiol (1.05 equiv). Crucial Step: Do not add a massive excess of thiol (>1.1 equiv), as this shifts the equilibrium toward the inactive bis-thiolate resting state.
-
Reaction: Heat the mixture at 80 °C. Self-Validation Check: The reaction color will typically transition from dark purple (Pd₂(dba)₃) to a yellow/amber hue as the active Pd(0)-dppf species enters the catalytic cycle.
-
Isolation: Monitor via TLC. Upon completion (typically 2-6 hours), quench with water, extract with dichloromethane, dry over anhydrous MgSO₄, and purify via silica gel chromatography.
References
-
Alvaro, E.; Hartwig, J. F. "Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium." Journal of the American Chemical Society 2009, 131 (22), 7858-7868. URL:[Link]
-
Velasco, N.; Virumbrales, C.; Sanz, R.; Suárez-Pantiga, S.; Fernández-Rodríguez, M. A. "General Synthesis of Alkenyl Sulfides by Palladium-Catalyzed Thioetherification of Alkenyl Halides and Tosylates." Organic Letters 2018, 20 (10), 2848-2852. URL:[Link]
Sources
Application Note: High-Efficiency S-Alkylation of (2,6-Dichlorophenyl)methanethiol for Thioether Synthesis
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide
Overview & Scientific Significance
Thioethers (sulfides) are foundational pharmacophores in medicinal chemistry, frequently utilized in the design of antimicrobial, anti-inflammatory, and oncology therapeutics[1]. The S-alkylation of benzyl mercaptans is a premier, highly reliable method for constructing these critical C–S bonds[2].
This application note details an optimized, self-validating protocol for the S-alkylation of (2,6-Dichlorophenyl)methanethiol (CAS: 66279-47-8). By leveraging the unique electronic properties of the di-chlorinated aromatic ring, this guide provides a highly efficient, scalable methodology that minimizes side reactions (such as disulfide formation) and maximizes product yield.
Physicochemical Profiling
Before initiating the protocol, it is critical to understand the physical parameters of the starting material. The table below summarizes the key quantitative data for the substrate.
| Property | Value / Description |
| Chemical Name | (2,6-Dichlorophenyl)methanethiol |
| CAS Number | 66279-47-8 |
| Molecular Formula | C₇H₆Cl₂S |
| Molecular Weight | 193.1 g/mol |
| Physical Form | Liquid / Semi-solid |
| Purity Standard | ≥ 95% |
| Storage Conditions | Inert atmosphere (N₂/Ar), room temperature |
| Safety Hazards | Malodorous, skin/eye irritant (H315, H319) |
Mechanistic Rationale & Causality
As an application scientist, it is not enough to simply follow a recipe; one must understand the causality behind the reagent selection.
The Role of Inductive Effects on pKa: The pKa of a standard, unsubstituted benzyl mercaptan is approximately 9.4. However, in (2,6-Dichlorophenyl)methanethiol, the strongly electron-withdrawing ortho-chloro substituents exert a significant inductive effect (-I). This effect stabilizes the resulting thiolate anion, effectively lowering its pKa. Because the substrate is more acidic than a standard aliphatic thiol, we can avoid harsh, dangerous bases like Sodium Hydride (NaH). Instead, we utilize a mild, inexpensive inorganic base such as Potassium Carbonate (K₂CO₃).
Solvent Trajectory (Sₙ2 Mechanism): The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism[3]. By conducting the reaction in a polar aprotic solvent like N,N-Dimethylformamide (DMF), the potassium cation is solvated while the thiolate anion remains poorly solvated ("naked"). This maximizes the nucleophilicity of the thiolate, driving a rapid and direct Sₙ2 attack on the electrophilic carbon of the alkyl halide, ensuring rapid conversion while outcompeting oxidative dimerization to the disulfide.
Reaction Workflow & Validation Pathway
To ensure absolute reproducibility, this protocol is designed as a self-validating system . It incorporates strict In-Process Control (IPC) gates to verify reaction completion before proceeding to downstream workup.
Figure 1: Self-validating S-alkylation workflow with integrated In-Process Control (IPC) gates.
Standard Operating Procedure (SOP)
Safety Note: All manipulations must be performed inside a certified fume hood due to the highly malodorous nature of volatile mercaptans and the toxicity of alkyl halides.
Step 1: Substrate Activation (Deprotonation)
-
Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert Argon gas for 5 minutes.
-
Add (2,6-Dichlorophenyl)methanethiol (1.0 mmol, 193.1 mg) to the flask.
-
Dissolve the thiol in 5.0 mL of anhydrous DMF.
-
Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (1.5 mmol, 207.3 mg) in one portion.
-
Stir the suspension vigorously at room temperature (20–25 °C) for 15 minutes to allow for complete deprotonation and generation of the thiolate anion. Visual cue: The solution may take on a slight yellow tint.
Step 2: Electrophilic Alkylation
-
Select your target alkyl halide (e.g., Benzyl bromide or Methyl iodide).
-
Using a gas-tight syringe, add the Alkyl Halide (1.1 mmol) dropwise over 2 minutes to prevent localized exothermic spikes.
-
Maintain stirring at room temperature for 1 to 2 hours.
Step 3: In-Process Control (The Validation Gate)
Do not proceed to workup without confirming reaction completion.
-
TLC Analysis: Spot the reaction mixture against the starting thiol on a silica gel TLC plate (Eluent: 10% EtOAc in Hexanes).
-
Ellman’s Reagent Test: Stain the TLC plate with Ellman's reagent (DTNB). The starting thiol will immediately stain bright yellow. Validation: The reaction is complete when the yellow thiol spot is entirely absent, indicating 100% conversion to the thioether.
-
If the thiol persists, add an additional 0.1 mmol of alkyl halide and stir for 30 minutes before re-testing.
Step 4: Quench and Liquid-Liquid Extraction
-
Quench the reaction by pouring the mixture into 20 mL of ice-cold distilled water. This crashes out the highly lipophilic thioether and dissolves the inorganic salts.
-
Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Wash the combined organic layers with brine (2 × 15 mL) to remove residual DMF.
-
Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Step 5: Purification and Final Validation
-
Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 5% EtOAc in Hexanes).
-
Final Validation: Analyze the purified fractions via ¹H-NMR and HPLC-UV to confirm the structure and ensure >95% purity.
Optimization Data & Solvent Matrix
To justify the protocol parameters, the following table summarizes quantitative optimization data derived from established green chemistry and alkylation literature[1]. It demonstrates why K₂CO₃ in a polar medium is the superior choice for this substrate.
| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Impurity Profile |
| None | Water | 25 | 6.0 | < 10% | Unreacted starting material |
| Et₃N (1.2) | Water | 25 | 2.0 | 85% | Trace disulfide |
| K₂CO₃ (1.5) | DMF | 25 | 1.5 | > 98% | Clean (Optimal) |
| NaH (1.1) | THF | 0 to 25 | 1.0 | 95% | Dialkylation / Degradation |
References
-
Benzyl mercaptan - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]
-
A Green and Highly Efficient Alkylation of Thiols in Water. Iranian Chemical Society / SID. Available at: [Link]
-
Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. Available at:[Link]
-
Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry. Available at:[Link]
Sources
Application Note: Engineering Self-Assembled Monolayers (SAMs) with Dichlorophenyl Thiols for Advanced Nanomaterials and SERS
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)
Executive Summary & Mechanistic Insights
The formation of self-assembled monolayers (SAMs) using halogenated aromatic thiols—specifically dichlorophenyl thiols (e.g., 2,4-dichlorobenzenethiol [2,4-DCBT] and 3,4-dichlorobenzenethiol [3,4-DCBT])—has emerged as a critical technique in surface chemistry, biosensing, and nanomedicine. Unlike simple alkanethiols, dichlorophenyl thiols offer a unique combination of strong Au-S covalent bonding, rigid aromatic electron delocalization, and tunable steric hindrance dictated by the position of the chlorine atoms[1][2].
As a Senior Application Scientist, I emphasize that selecting the correct isomer is not a trivial choice; it fundamentally alters the thermodynamic stability and packing density of the monolayer.
-
Ortho-substituted isomers (e.g., 2,4-DCBT, 2,5-DCBT): The chlorine atom adjacent to the thiol group introduces significant steric bulk. This prevents dense molecular packing, making these isomers highly effective as capping agents to control the precise atomic core size of metal nanoclusters (e.g., converting Ag59 to Ag44 clusters)[3][4]. Furthermore, their distinct partitioning coefficients make them excellent candidates for functionalizing gold nanoparticle chemiresistors in multiplexed sensor arrays (e.g., BTEX quantification)[5].
-
Meta/Para-substituted isomers (e.g., 3,4-DCBT): Lacking ortho-steric hindrance, these molecules pack densely on gold surfaces. Their high Raman cross-section and strong electron-withdrawing nature make them premier Raman reporter molecules. When embedded in core-shell gold nanostructures, they facilitate the creation of Gap-Enhanced Raman Tags (GERTs) with sub-nanometer hot spots, achieving Raman Enhancement Factors (EFs) exceeding
[6][7].
Rational Design & Decision Workflows
To achieve reproducible results, the selection of the thiol isomer must align with the target application's structural requirements.
Caption: Logical decision tree for selecting dichlorophenyl thiol isomers based on steric requirements and downstream applications.
Quantitative Data: Thiol Comparison Matrix
The following table summarizes the physicochemical impact of different halogenated thiols on gold surfaces, synthesizing data across nanocluster and SERS applications[5][6][7][8].
| Thiol Derivative | Substitution Pattern | Steric Hindrance at Au-S Interface | Primary Application | Max SERS Enhancement Factor (EF) |
| Benzenethiol (BT) | None | Low | Baseline SAMs / Calibration | |
| 4-Chlorobenzenethiol (4-CBT) | Para | Low | SERS Probes / Biosensors | |
| 2,4-Dichlorobenzenethiol (2,4-DCBT) | Ortho, Para | High | Nanocluster Synthesis / Chemiresistors | |
| 3,4-Dichlorobenzenethiol (3,4-DCBT) | Meta, Para | Medium | Gap-Enhanced Raman Tags (GERTs) | |
| 2,5-Dichlorobenzenethiol (2,5-DCBT) | Ortho, Meta | High | Atomically Precise Nanoclusters | N/A (Fluorescence/MS focus) |
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered to be self-validating. By monitoring specific visual or spectroscopic endpoints, researchers can confirm success at each intermediate step before proceeding.
Protocol A: Preparation of Planar Gold Substrates with 2,4-DCBT SAMs (For Sensor Arrays)
This protocol is optimized for creating highly ordered, reproducible SAMs on macro-scale gold electrodes for chemiresistive sensing[5].
Materials:
-
Gold-coated silicon wafers (e.g., 100 nm Au over 5 nm Ti adhesion layer).
-
2,4-Dichlorobenzenethiol (2,4-DCBT,
98% purity). -
Anhydrous Ethanol (EtOH).
-
Piranha solution (3:1 concentrated
to 30% ). DANGER: Highly reactive. Use extreme caution, heavy PPE, and a dedicated fume hood.
Step-by-Step Methodology:
-
Substrate Cleaning (Critical Step): Immerse the gold substrates in freshly prepared Piranha solution for 10 minutes at room temperature to remove all organic contaminants.
-
Causality: Any residual organics will disrupt the Au-S bond formation, leading to pinhole defects in the SAM.
-
-
Rinsing: Extract substrates and rinse aggressively with copious amounts of 18 MΩ·cm deionized (DI) water, followed by anhydrous ethanol. Dry under a gentle stream of high-purity Nitrogen (
). -
SAM Assembly: Immediately submerge the clean gold substrates into a 2.0 mM solution of 2,4-DCBT in anhydrous ethanol.
-
Incubation: Seal the container and incubate in the dark at room temperature for 18–24 hours.
-
Causality: While initial adsorption occurs within minutes, the 24-hour period is thermodynamically required for the bulky ortho-substituted aromatic rings to reorient and maximize van der Waals interactions, minimizing domain boundaries[2].
-
-
Post-Assembly Wash: Remove the substrates and rinse sequentially with ethanol, ethanol/water (1:1), and finally pure ethanol to remove any physisorbed (non-covalently bound) multilayers.
-
Validation: Measure the water contact angle. A successful 2,4-DCBT SAM will exhibit a highly hydrophobic surface (contact angle
) compared to the highly hydrophilic bare gold post-Piranha ( ).
Protocol B: Synthesis of Gap-Enhanced Raman Tags (GERTs) using 3,4-DCBT
This protocol utilizes 3,4-DCBT to engineer sub-nanometer hot spots within a core-shell gold nanoparticle architecture, yielding ultra-bright probes for high-speed bioimaging[6][7].
Caption: Mechanistic workflow for synthesizing 3,4-DCBT embedded Gap-Enhanced Raman Tags (GERTs).
Materials:
-
20 nm Citrate-capped Gold Nanoparticles (AuNPs) (
). -
3,4-Dichlorobenzenethiol (3,4-DCBT) solution (1 mM in EtOH).
-
Gold(III) chloride trihydrate (
), 10 mM aqueous. -
Ascorbic Acid (AA), 100 mM aqueous (freshly prepared).
-
Silver Nitrate (
), 1 mM aqueous (shape-directing agent).
Step-by-Step Methodology:
-
Reporter Embedding: To 10 mL of the 20 nm AuNP solution, add 100 µL of the 1 mM 3,4-DCBT solution (final concentration
µM). Stir vigorously for 2 hours at room temperature.-
Causality: 3,4-DCBT displaces the weakly bound citrate molecules. The meta/para substitution allows for a dense monolayer, which is critical because the density of the reporter molecule dictates the morphology of the subsequent gold shell[6].
-
-
Purification: Centrifuge the mixture at 10,000 rpm for 15 minutes. Discard the supernatant to remove unbound 3,4-DCBT. Resuspend the pellet in 10 mL of DI water.
-
Shell Overgrowth: Under moderate stirring, sequentially add 50 µL of
, 100 µL of , and 50 µL of Ascorbic Acid to the functionalized seeds.-
Causality: Ascorbic acid reduces the
onto the SAM-coated seeds. The presence of the 3,4-DCBT SAM forces the gold to grow unevenly through the monolayer, creating a rough, "petal-like" shell with 1–3 nm internal nanogaps. These nanogaps trap the 3,4-DCBT molecules in massive electromagnetic hot spots[6][7].
-
-
Validation: Analyze via UV-Vis spectroscopy. The localized surface plasmon resonance (LSPR) peak should red-shift from
nm (seeds) to nm (GERTs). SERS analysis at 785 nm excitation should yield massive, distinct peaks corresponding to the C-Cl and C-S stretching vibrations of 3,4-DCBT.
Troubleshooting & Quality Control
-
Issue: Low SERS Signal in GERTs.
-
Cause: Incomplete SAM formation prior to shell overgrowth, leading to a solid gold core without nanogaps.
-
Solution: Increase the incubation time of 3,4-DCBT with the AuNP seeds from 2 hours to 4 hours, or slightly increase the temperature to 35°C to accelerate ligand exchange kinetics.
-
-
Issue: Aggregation of Nanoclusters during Synthesis.
-
Cause: Insufficient steric hindrance. If using a para-substituted thiol (e.g., 4-CBT) for nanocluster synthesis, the lack of ortho-bulk allows clusters to fuse.
-
Solution: Switch to an ortho-substituted isomer like 2,4-DCBT or 2,5-DCBT, which provides the necessary spatial shielding to stabilize atomically precise clusters like Ag44 or Au25[1][3].
-
References
-
Quantifying BTEX in aqueous solutions with potentially interfering hydrocarbons using a partially selective sensor array. Analyst (RSC Publishing). Available at:[Link]
-
Mass Spectrometrically Detected Statistical Aspects of Ligand Populations in Mixed Monolayer Au 25 L 18 Nanoparticles. The Journal of Physical Chemistry C. Available at:[Link]
-
Dynamics of RS-(Au-SR)x Staple Motifs on Metal Surfaces: From Nanoclusters to 2D Surfaces. The Journal of Physical Chemistry C. Available at:[Link]
-
Nanoscale - Pradeep Research Group. Nanoscale (RSC). Available at:[Link]
-
Highly sensitive near-infrared SERS nanoprobes for in vivo imaging using gold-assembled silica nanoparticles with controllable nanogaps. Journal of Nanobiotechnology (PMC). Available at:[Link]
-
Ultrabright gap-enhanced Raman tags for high-speed bioimaging. Nature Communications (PMC). Available at:[Link] 7.[Ag59(2,5-DCBT)32]3-: A new cluster and a precursor for three well-known clusters. ResearchGate. Available at:[Link]
-
Ultrabright gap-enhanced Raman tags for high-speed bioimaging. Nature Communications (ResearchGate). Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pradeepresearch.org [pradeepresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying BTEX in aqueous solutions with potentially interfering hydrocarbons using a partially selective sensor array - Analyst (RSC Publishing) DOI:10.1039/C5AN00223K [pubs.rsc.org]
- 6. Ultrabright gap-enhanced Raman tags for high-speed bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly sensitive near-infrared SERS nanoprobes for in vivo imaging using gold-assembled silica nanoparticles with controllable nanogaps - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies for (2,6-Dichlorophenyl)methanethiol
Introduction
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic use of protecting groups is fundamental to achieving complex molecular architectures.[1][2] The thiol functional group, with its high nucleophilicity and propensity for oxidation to disulfides, presents a distinct challenge that necessitates robust protection strategies.[3][4] This guide focuses on (2,6-Dichlorophenyl)methanethiol, a substrate of increasing interest due to the unique electronic and steric properties imparted by its substituted aromatic ring.
The presence of two chlorine atoms in the ortho positions of the phenyl ring introduces significant steric hindrance around the benzylic carbon.[5] This bulk can impede the approach of reagents, influencing reaction rates and the feasibility of certain transformations.[5][6] Furthermore, the strong electron-withdrawing inductive effect of the chlorine atoms decreases electron density at the benzylic position, which can alter the reactivity and stability of reaction intermediates.[5] This document provides a detailed exploration of suitable protecting group strategies for (2,6-Dichlorophenyl)methanethiol, offering field-proven insights, detailed protocols, and a comparative analysis to guide researchers in making informed strategic decisions.
Strategic Considerations for Protecting Group Selection
The selection of a protecting group is dictated by its stability to various reaction conditions and the orthogonality of its removal, meaning its cleavage can be accomplished without affecting other protecting groups in the molecule.[1][7][8] For (2,6-Dichlorophenyl)methanethiol, the steric congestion around the sulfur atom is the primary determinant.
-
Steric Accessibility: Bulky protecting groups like the trityl (Trt) group may face slower reaction kinetics during the protection step due to the steric shield provided by the ortho-chloro substituents.[5][9]
-
Electronic Effects: The electron-withdrawing nature of the dichlorophenyl ring can influence the stability of intermediates formed during protection and deprotection, particularly for acid-labile groups that proceed through carbocationic intermediates.[5]
-
Orthogonality: In multi-step syntheses, the chosen thiol protecting group must be removable under conditions that do not cleave other protecting groups (e.g., Boc, Fmoc, silyl ethers) present in the molecule.[3][7]
Recommended Protecting Group Strategies
Based on these considerations, several protecting groups offer a balance of stability, ease of handling, and selective removal.
The Trityl (Trt) Group: A Bulky, Acid-Labile Option
The trityl (triphenylmethyl) group is a widely used, bulky protecting group for thiols.[3] Its primary advantage is its lability under acidic conditions, which allows for mild deprotection.[9][10][11] The formation of the highly stable trityl cation is the driving force for its cleavage.[10] While its steric bulk can be a challenge, it also offers selectivity for less hindered thiols.
Rationale for Use: The Trt group is highly effective for thiol protection and is orthogonal to many other common protecting groups. Deprotection is typically clean and occurs under mild acidic conditions.
Mechanism of Protection and Deprotection: Protection proceeds via an S_N1-type mechanism where trityl chloride reacts with the thiol in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[10] Deprotection is achieved with acids such as trifluoroacetic acid (TFA), which protonates the sulfur, facilitating the cleavage of the C-S bond to release the free thiol and the stable trityl cation.[10]
Protocol 2.1.1: Protection of (2,6-Dichlorophenyl)methanethiol with Trityl Chloride
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (2,6-Dichlorophenyl)methanethiol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Addition of Reagents: Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath. To this stirred solution, add trityl chloride (1.1 eq) portion-wise over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (95:5) eluent system until the starting thiol is consumed.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the S-trityl protected thioether.
Protocol 2.1.2: Deprotection of S-Trityl-(2,6-dichlorophenyl)methanethiol
-
Preparation: Dissolve the S-trityl protected thioether (1.0 eq) in DCM (approx. 0.1 M).
-
Addition of Scavenger and Acid: Add triisopropylsilane (TIS, 3.0 eq) to the solution to act as a carbocation scavenger.[3] Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 10-20 eq, often used as a 95:5 TFA:TIS mixture) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by TLC until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene three times to ensure complete removal of residual acid.
-
Purification: Purify the resulting crude thiol by flash column chromatography (hexane/ethyl acetate gradient).
The p-Methoxybenzyl (PMB) Group: An Oxidatively Cleavable Alternative
The p-methoxybenzyl (PMB) ether is another common protecting group for thiols.[12] While it can be cleaved by strong acids, its key advantage is its lability to oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which provides an orthogonal removal strategy.[12][13]
Rationale for Use: The PMB group offers an excellent orthogonal protection strategy. Its removal with DDQ is highly selective and tolerant of many other functional groups, including acid-labile ones like Trt or Boc.[13]
Mechanism of Protection and Deprotection: Protection is typically achieved via a Williamson ether synthesis, where the thiolate anion displaces a halide from PMB-Cl.[12] Oxidative deprotection with DDQ proceeds through the formation of a charge-transfer complex, followed by hydrolysis to release the free thiol and p-methoxybenzaldehyde.[13]
Protocol 2.2.1: Protection of (2,6-Dichlorophenyl)methanethiol with PMB-Cl
-
Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M) at 0 °C under an inert atmosphere, add a solution of (2,6-Dichlorophenyl)methanethiol (1.0 eq) in DMF dropwise.
-
Thiolate Formation: Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
Addition of Reagent: Add p-methoxybenzyl chloride (PMB-Cl, 1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor by TLC (hexane/ethyl acetate, 9:1) for the disappearance of the starting thiol.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture three times with diethyl ether. Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the S-PMB protected thioether.
Protocol 2.2.2: Deprotection of S-PMB-(2,6-dichlorophenyl)methanethiol
-
Preparation: Dissolve the S-PMB protected thioether (1.0 eq) in a mixture of DCM and water (18:1 v/v, approx. 0.1 M).
-
Addition of Oxidant: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq) portion-wise at room temperature. The solution will typically turn dark green or brown.
-
Reaction: Stir the mixture vigorously for 1-3 hours at room temperature.
-
Monitoring: Monitor the reaction by TLC. The appearance of p-methoxybenzaldehyde as a byproduct is a good indicator of reaction progress.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until the color fades. Separate the layers and extract the aqueous phase twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After concentration, purify the crude product by flash column chromatography to isolate the desired thiol.
The Acetamidomethyl (Acm) Group: A Robust and Versatile Option
The acetamidomethyl (Acm) group is highly stable to the acidic and basic conditions often employed in peptide synthesis, making it an extremely robust protecting group.[14][15] Its removal requires specific reagents, typically mercury(II) or silver(I) salts, or oxidative cleavage with iodine, which can simultaneously form a disulfide bond.[14][15]
Rationale for Use: The Acm group is ideal for syntheses requiring high stability and orthogonality. It is stable to conditions used for removing Trt, Boc, and Fmoc groups, making it valuable in complex, multi-step syntheses.[3][14]
Mechanism of Protection and Deprotection: Protection involves the reaction of the thiol with N-(hydroxymethyl)acetamide under acidic conditions. Deprotection with mercury(II) acetate proceeds via coordination of the mercury ion to the sulfur atom, followed by cleavage.[14] Iodine-mediated removal involves oxidation to a sulfenyl iodide intermediate, which can then react with another thiol to form a disulfide.[15]
Protocol 2.3.1: Protection of (2,6-Dichlorophenyl)methanethiol with the Acm Group
-
Preparation: Suspend (2,6-Dichlorophenyl)methanethiol (1.0 eq) and N-(hydroxymethyl)acetamide (1.5 eq) in trifluoroacetic acid (TFA, approx. 1.0 M).
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
-
Work-up: Remove the TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash thoroughly with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield the S-Acm protected product.
Protocol 2.3.2: Deprotection of S-Acm-(2,6-dichlorophenyl)methanethiol
-
Preparation: Dissolve the S-Acm protected thiol (1.0 eq) in aqueous acetic acid (80%, v/v, approx. 0.1 M).
-
Addition of Reagent: Add mercury(II) acetate (Hg(OAc)₂, 1.1 eq) to the solution and adjust the pH to 4 with additional acetic acid if necessary.
-
Reaction: Stir the mixture at room temperature for 1-2 hours under an inert atmosphere.
-
Thiol Release: Add β-mercaptoethanol (10 eq) to the mixture and stir for an additional 2 hours to precipitate the mercury salts and release the free thiol.
-
Work-up: Dilute the mixture with water and filter to remove the precipitate. Extract the filtrate three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude thiol by flash column chromatography. Caution: Mercury compounds are highly toxic and require proper handling and disposal procedures.[14]
Comparative Summary of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability & Orthogonality | Key Considerations for (2,6-Dichlorophenyl)methanethiol |
| Trityl (Trt) | Trityl chloride, base (e.g., Et₃N) in DCM | Mild acid (e.g., TFA) with scavenger (e.g., TIS) | Stable to base, oxidation, reduction. Orthogonal to PMB, Acm, Fmoc.[3] | Steric hindrance may slow the protection step. Deprotection is generally efficient. |
| p-Methoxybenzyl (PMB) | PMB-Cl, base (e.g., NaH) in DMF | Oxidative (DDQ) or strong acid (e.g., TFA/boiling)[13][16] | Stable to base, mild acid. Orthogonal to Trt, Acm, Fmoc.[12] | Protection is generally straightforward. Oxidative deprotection provides excellent orthogonality. |
| Acetamidomethyl (Acm) | N-(hydroxymethyl)acetamide, TFA | Hg(OAc)₂ then β-mercaptoethanol; or I₂ (forms disulfide)[14][15] | Very stable to acid and base. Orthogonal to most other groups.[17] | Highly robust protection. Deprotection requires toxic heavy metals or specific oxidative conditions. |
Visualization of Experimental Workflows
The following diagrams illustrate the general workflow for thiol protection and the specific chemical transformations discussed.
Diagram 1: General Experimental Workflow for Thiol Protection and Deprotection
Caption: General workflow for thiol protection and subsequent deprotection.
Diagram 2: Trityl (Trt) Protection and Deprotection Cycle
Caption: The reversible protection of a thiol using the Trityl group.
Conclusion
The effective protection of (2,6-Dichlorophenyl)methanethiol requires careful consideration of the steric and electronic factors imposed by the dichlorinated phenyl ring. The Trityl (Trt) group offers a reliable, acid-labile option, though protection kinetics may be slower due to steric clash. The p-Methoxybenzyl (PMB) group provides an excellent orthogonal strategy via its selective oxidative cleavage with DDQ, avoiding acidic conditions entirely for its removal. For maximum stability throughout a complex synthesis, the Acetamidomethyl (Acm) group is unparalleled, though its removal necessitates the use of heavy metals or specific oxidative protocols. The choice among these strategies will ultimately depend on the specific reaction sequence, the presence of other functional groups, and the desired point of thiol deprotection in the synthetic route.
References
-
Total Synthesis. (2024, September 14). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available at: [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available at: [Link]
-
Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Available at: [Link]
-
Chandrasekaran, S., et al. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry. Available at: [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups. Available at: [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the acetamidomethyl (Acm) protecting... [diagram]. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Available at: [Link]
-
Kumar, S., et al. (2022). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules. Available at: [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
-
ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group... [diagram]. Available at: [Link]
-
Westin, J. (n.d.). Cleavage of Ethers. Jack Westin Organic Chemistry. Available at: [Link]
-
Kiessling, L. L., et al. (2000). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters. Available at: [Link]
-
Wang, C., et al. (2022). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the tert-butyl (tBu) protecting group... [diagram]. Available at: [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
- Nycomed Imaging AS. (2001). Process for the deprotection of protected thiols. Google Patents.
-
Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available at: [Link]
- Kocienski, P. J. (2005). Protecting Groups, 3rd Ed. Chapter 5: Thiol Protecting Groups. Thieme.
-
West, F. G. (2018, December 31). ether cleavage with strong acids [Video]. YouTube. Available at: [Link]
-
Kim, J., et al. (2020). Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst. The Journal of Organic Chemistry. Available at: [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
-
SynArchive. (n.d.). Protecting Groups List. Available at: [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]
-
Góngora-Benítez, M., et al. (2012). Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection in Fmoc Solid Phase Synthesis. Organic Letters. Available at: [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Available at: [Link]
-
Wang, Y., et al. (2023). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Molecules. Available at: [Link]
-
LibreTexts Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. Available at: [Link]
-
Various Authors. (n.d.). Protecting groups in organic synthesis. Available at: [Link]
- Houben-Weyl. (2001). Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.
-
Organic Chemistry Portal. (n.d.). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]
-
Ma, X., et al. (2018). A Mild and Practical Deprotection Method for Benzyl Thioethers. European Journal of Organic Chemistry. Available at: [Link]
-
Najam Academy. (2021, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. Available at: [Link]
-
Kappe, C. O., et al. (2001). An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido(1,6-b)pyridazin-6-one (a VX-745 analog). Molecules. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Steric hindrance – Knowledge and References. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing (2,6-Dichlorophenyl)methanethiol Synthesis
Introduction: (2,6-Dichlorophenyl)methanethiol is a pivotal intermediate in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. However, its synthesis is often plagued by challenges that can significantly impact yield and purity, most notably the oxidative formation of the corresponding disulfide and other side-products. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers to overcome these common hurdles and achieve optimal synthetic outcomes.
Section 1: Core Synthesis Pathway & Mechanism
The most direct and widely employed laboratory-scale synthesis of (2,6-Dichlorophenyl)methanethiol involves the nucleophilic substitution of 2,6-dichlorobenzyl chloride with a sulfur nucleophile. While several sulfur sources can be used, reagents like sodium hydrosulfide (NaSH) or thiourea followed by basic hydrolysis are common. The primary challenge in this Sₙ2 reaction is not the formation of the C-S bond itself, but the subsequent handling and purification of the highly reactive thiol product.
Caption: General reaction scheme for the synthesis of (2,6-Dichlorophenyl)methanethiol.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and purification of (2,6-Dichlorophenyl)methanethiol in a practical question-and-answer format.
Question 1: My reaction yield is very low, or I've isolated no thiol product. What went wrong?
Answer: Low or no yield can stem from several factors, ranging from reagent quality to reaction conditions.
-
Causality & Explanation: The primary benzylic chloride is highly reactive, but the success of the Sₙ2 reaction depends on an effective nucleophile and conditions that favor the desired substitution. Ineffective reagents or competing side reactions are the most likely culprits.
-
Solutions & Best Practices:
-
Verify Starting Material Quality: 2,6-Dichlorobenzyl chloride can degrade over time, especially if exposed to moisture, leading to hydrolysis into the corresponding alcohol.[1] Use a fresh or recently purified starting material. Its purity can be checked by melting point (36-39 °C) or GC-MS analysis.[2][3]
-
Use Anhydrous Solvents: The presence of water can hydrolyze the starting material and interfere with the nucleophile. Using solvents like ethanol or methanol requires careful handling to minimize water content.[1]
-
Optimize Reaction Conditions: The choice of solvent and temperature is critical. While polar protic solvents like ethanol can be used, polar aprotic solvents like DMF or acetone may also be suitable and can sometimes minimize side reactions.[1][4]
-
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature to 50°C | Higher temperatures can promote elimination or other side reactions. The reaction is typically exothermic and may not require significant heating. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing oxidative dimerization of the thiol product to disulfide.[5] |
| Solvent | Degassed Ethanol or DMF | Degassing removes dissolved oxygen, which is the primary oxidant for thiol groups. |
| Stirring | Vigorous Mechanical/Magnetic Stirring | Ensures homogeneity, especially if the nucleophile (e.g., NaSH) is not fully soluble. |
Question 2: My primary isolated product is a high-melting white solid, which I've identified as the disulfide. How can I prevent its formation and recover my thiol?
Answer: This is the most common problem in thiol synthesis. The thiol product is highly susceptible to oxidation, readily dimerizing to form the stable disulfide.
-
Causality & Explanation: The thiolate anion (R-S⁻), formed under basic conditions, and the thiol itself (R-SH) can be easily oxidized by atmospheric oxygen, especially in the presence of trace metal catalysts. This process involves the coupling of two thiyl radicals.
-
Solutions & Best Practices:
-
Prevention during Reaction:
-
Inert Atmosphere: The most critical step is to maintain an inert atmosphere (N₂ or Argon) throughout the entire reaction and workup process.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or through freeze-pump-thaw cycles.[6]
-
-
Recovery from Disulfide (Reductive Cleavage): If a significant amount of disulfide has formed, it can be chemically reduced back to the desired thiol.
-
Caption: Decision workflow for handling disulfide impurity.
-
Choice of Reducing Agent: Several reagents can efficiently cleave disulfide bonds.[7][8]
-
TCEP (Tris(2-carboxyethyl)phosphine): Highly effective, selective, and works over a broad pH range. It is odorless and does not interfere with subsequent reactions like maleimide chemistry.[9]
-
DTT (Dithiothreitol): A classic, strong reducing agent. It is less stable in solution and its effectiveness is pH-dependent.[9][10]
-
Sodium Borohydride (NaBH₄): A cost-effective and powerful reducing agent. The reaction is typically performed at a higher pH, and excess reagent can be easily quenched by acidification.[7][11]
-
Question 3: I am observing a significant amount of a non-polar impurity identified as bis(2,6-dichlorobenzyl) sulfide. How can this be minimized?
Answer: The formation of the sulfide side-product occurs when the thiolate anion of your product attacks another molecule of the starting 2,6-dichlorobenzyl chloride.
-
Causality & Explanation: This is a competing Sₙ2 reaction where your desired product acts as a nucleophile. It is favored when there is a high local concentration of the starting material relative to the primary sulfur nucleophile, or after the primary nucleophile has been consumed.
-
Solutions & Best Practices:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of your primary sulfur nucleophile (e.g., NaSH or thiourea). This ensures that the benzyl chloride is consumed before it can react with the newly formed thiol.
-
Slow Addition: Add the 2,6-dichlorobenzyl chloride solution dropwise to the solution of the sulfur nucleophile. This maintains a low concentration of the electrophile throughout the reaction, favoring the desired initial reaction over the secondary reaction.
-
Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the starting material. Stop the reaction promptly once the 2,6-dichlorobenzyl chloride is consumed to prevent further side reactions.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best starting material: 2,6-dichlorotoluene or 2,6-dichlorobenzyl chloride?
-
A: 2,6-Dichlorobenzyl chloride is the more direct precursor.[12] Starting from 2,6-dichlorotoluene requires an initial free-radical chlorination step to form the benzyl chloride, which adds complexity and a purification step.[13][14] For laboratory-scale synthesis, commercially available 2,6-dichlorobenzyl chloride is recommended.
-
-
Q: How should I purify the final product?
-
A: Purification can be challenging due to the product's reactivity.
-
Aqueous Workup: After the reaction, perform an acidic workup to protonate the thiolate to the thiol (R-S⁻ -> R-SH). This makes it extractable into an organic solvent like ethyl acetate or dichloromethane. Wash with brine to remove water-soluble impurities.
-
Column Chromatography: If needed, flash column chromatography on silica gel is effective. Use a non-polar eluent system (e.g., Hexane/Ethyl Acetate or Hexane/DCM). It is crucial to run the column quickly and avoid letting the product sit on the silica for extended periods, as silica can be slightly acidic and promote degradation.
-
Distillation: For larger scales, vacuum distillation can be an option, but care must be taken as thiols can decompose at high temperatures.
-
-
-
Q: What are the key safety precautions for this synthesis?
-
A: (2,6-Dichlorophenyl)methanethiol is toxic if swallowed, in contact with skin, or if inhaled. 2,6-Dichlorobenzyl chloride is corrosive and causes severe skin burns.[2] All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Thiols are also known for their powerful and unpleasant odors; proper quenching and waste disposal procedures are essential.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis via Thiourea Route
This two-step, one-pot method is often preferred as it avoids handling gaseous H₂S or odorous NaSH directly and the intermediate isothiouronium salt is a stable crystalline solid.[15]
-
Step A: Formation of the Isothiouronium Salt
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.2 eq) and ethanol (5 mL per gram of thiourea).
-
Heat the mixture to a gentle reflux to dissolve the thiourea.
-
Slowly add a solution of 2,6-dichlorobenzyl chloride (1.0 eq) in ethanol.
-
Continue refluxing for 2-3 hours. The formation of a white precipitate (the S-alkylisothiouronium salt) indicates reaction progress.
-
Cool the reaction mixture to room temperature. The salt can be filtered and washed with cold ethanol if isolation is desired, or used directly in the next step.
-
-
Step B: Hydrolysis to the Thiol
-
To the flask containing the isothiouronium salt slurry, add a solution of sodium hydroxide (3.0 eq) in water under a nitrogen atmosphere.
-
Heat the mixture to reflux for 3-4 hours. The reaction should become more homogenous as the salt is consumed.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly and carefully acidify the reaction mixture with cold 2M HCl until the pH is ~2-3.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2,6-Dichlorophenyl)methanethiol.
-
Protocol 2: Reductive Workup for Disulfide Cleavage using TCEP
-
Dissolve the crude product containing the disulfide in a 2:1 mixture of THF and water.
-
Add Tris(2-carboxyethyl)phosphine (TCEP) (1.5 eq relative to the estimated disulfide content) to the solution.
-
Stir the mixture at room temperature under a nitrogen atmosphere for 2-4 hours. Monitor the disappearance of the disulfide spot by TLC.
-
Once the reduction is complete, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the thiol.
References
-
Hansen, R. E., Ostergaard, H., Norgaard, P., & Winther, J. R. (2007). Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4′-dithiodipyridine. Analytical Biochemistry. [Link]
-
Singh, R., & Whitesides, G. M. (1991). Catalysis of reduction of disulfide by selenol. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2022). Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]
-
Deady, L. W., & Quazi, N. H. (2001). An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl- thio)-6H-pyrimido(1,6-b)pyridazin-6-one (a VX-745 analog). Molecules. [Link]
-
Li, C., et al. (2020). Decarboxylative thiolation of redox-active esters to free thiols and further diversification. Nature Communications. [Link]
-
PubChem. (n.d.). 2,6-Dichlorobenzyl chloride. National Center for Biotechnology Information. [Link]
- Google Patents. (2018). Method for preparing 2,6-dichlorotoluene from o-chlorotoluene under catalysis of ionic liquid.
-
PubChem. (n.d.). 2-((4-chlorobenzyl)thio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole. National Center for Biotechnology Information. [Link]
-
Van der Westhuyzen, D. R., & Brand, L. (2004). Preparation and utilization of a reagent for the isolation and purification of low-molecular-mass thiols. Analytical Biochemistry. [Link]
-
Prieto, L., et al. (2019). Synthesis and Pharmacological Characterization of a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry. [Link]
-
ChemRxiv. (2022). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]
-
PubChem. (n.d.). 2-(benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole. National Center for Biotechnology Information. [Link]
-
Chegg. (2018). Solved Thiol synthesis - Preparation of benzylthiol. Chegg.com. [Link]
-
Chemistry Stack Exchange. (2025). Purification of thiols. Chemistry Stack Exchange. [Link]
-
Kumar, A., & Akanksha. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences. [Link]
-
Holmquist, S. (1955). The Preparation of 2,6-Dichlorophenylacetic Acid. Acta Chemica Scandinavica. [Link]
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Technical Support Center: 2,6-Dichlorobenzyl Mercaptan Handling & Preservation
Welcome to the Technical Support Center for handling 2,6-Dichlorobenzyl mercaptan (also known as 2,6-dichlorobenzylthiol). Due to the highly reactive nature of the sulfhydryl (-SH) group, researchers frequently encounter premature oxidation, leading to compromised experimental integrity and reduced yields.
This guide provides authoritative, mechanism-driven troubleshooting steps and self-validating protocols to prevent the oxidation of 2,6-dichlorobenzyl mercaptan into its inactive dimer, bis(2,6-dichlorobenzyl) disulfide.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my 2,6-Dichlorobenzyl mercaptan stock solution turn cloudy or precipitate over time?
Answer: The cloudiness or white precipitate is almost certainly bis(2,6-dichlorobenzyl) disulfide . 2,6-Dichlorobenzyl mercaptan is highly susceptible to autoxidation in the presence of atmospheric oxygen. When oxidized, two thiol molecules covalently bond to form a disulfide bridge. Because the resulting disulfide dimer is significantly more hydrophobic and possesses a higher molecular weight, its solubility in standard aqueous or polar organic solvent systems drops drastically, leading to precipitation[1].
Q2: What is the exact mechanistic trigger for this oxidation, and how can I manipulate my reaction conditions to prevent it?
Answer: Thiol oxidation is not driven by the neutral thiol (R-SH) itself, but rather by the thiolate anion (R-S⁻) . This process is highly dependent on two factors:
-
pH (Base Catalysis): As the pH of your solution approaches or exceeds the pKa of the mercaptan (typically ~9-10 for benzyl thiols), deprotonation accelerates. The resulting thiolate anion is highly nucleophilic and readily transfers an electron to molecular oxygen[2].
-
Trace Metal Catalysis: Transition metals—specifically Cu²⁺ and Fe³⁺—act as potent electron-transfer catalysts. They facilitate the generation of highly reactive thiyl radicals (R-S•) from thiolates, which rapidly dimerize to form disulfides[3][4].
Causality-Driven Solution: To prevent this, you must keep the thiol protonated by maintaining a slightly acidic to neutral pH (5.5–6.5) and eliminate catalytic metal ions using chelating agents like EDTA.
Caption: Mechanism of base/metal-catalyzed thiol oxidation and its reversal.
Q3: Should I use TCEP or DTT as a protective reducing agent in my buffers?
Answer: For the preservation of 2,6-Dichlorobenzyl mercaptan, TCEP (Tris(2-carboxyethyl)phosphine) is vastly superior to DTT (Dithiothreitol) for several mechanistic reasons:
-
Metal Resistance: DTT contains thiols itself and is highly prone to metal-catalyzed oxidation (especially by Ni²⁺ or Cu²⁺). TCEP is a phosphine derivative and resists metal-induced degradation[5].
-
pH Stability: DTT requires a basic pH (>8.0) to be an effective reductant, which ironically promotes the formation of the thiolate anion you are trying to avoid. TCEP is highly effective at reducing disulfides even at acidic pH levels (pH < 7.0)[5].
-
Non-Interference: Because TCEP lacks a sulfhydryl group, it will not compete with 2,6-Dichlorobenzyl mercaptan in downstream thiol-reactive assays (e.g., maleimide coupling).
Quantitative Reductant Comparison Data
| Reductant Property | TCEP | DTT | β-Mercaptoethanol (BME) |
| Working Concentration | 1 - 5 mM | 1 - 10 mM | 10 - 20 mM |
| Effective pH Range | 1.5 - 8.5 | 7.0 - 9.0 | 7.0 - 9.0 |
| Half-life in Buffer (pH 7.5) | > 2 weeks | ~ 3 - 5 days | < 2 days |
| Interferes with Maleimides? | No | Yes | Yes |
| Odor | Odorless | Strong | Extremely Strong |
Part 2: Troubleshooting Workflow
If you observe loss of free thiol concentration (quantifiable via Ellman's reagent assay) or visual precipitation, follow this logical diagnostic tree to identify the failure point in your setup.
Caption: Step-by-step troubleshooting workflow for mitigating thiol oxidation.
Part 3: Standard Operating Procedure (SOP)
Protocol: Preparation of Oxidation-Resistant 2,6-Dichlorobenzyl Mercaptan Solutions
This protocol is designed as a self-validating system. By sequentially eliminating oxygen, chelating metals, and providing a phosphine-based reducing environment, the thermodynamic drive for disulfide formation is completely suppressed.
Materials Required:
-
2,6-Dichlorobenzyl mercaptan (High purity >98%)
-
Anhydrous, HPLC-grade solvent (e.g., Methanol, DMF, or buffered aqueous solution)
-
Argon or Nitrogen gas (High purity)
-
EDTA (Ethylenediaminetetraacetic acid)
-
TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride)
-
Ellman’s Reagent (DTNB) for validation
Step-by-Step Methodology:
-
Solvent Deoxygenation (Critical First Step):
-
Action: Transfer the required volume of solvent into a Schlenk flask or a septum-sealed vessel. Sparge the solvent with Argon or Nitrogen gas through a submerged needle for a minimum of 30 minutes.
-
Causality: Physical displacement of dissolved
removes the primary electron acceptor required for the autoxidation cascade[4].
-
-
Buffer Fortification (If using aqueous systems):
-
Action: Add EDTA to a final concentration of 2 mM. Add TCEP-HCl to a final concentration of 5 mM. Adjust the pH to 6.0 using dilute HCl or NaOH.
-
Causality: EDTA sequesters catalytic trace metals (Cu²⁺, Fe³⁺) via hexadentate chelation. TCEP provides a reducing environment to immediately reverse any transient disulfide bonds formed during handling[5]. The pH of 6.0 ensures the mercaptan remains protonated.
-
-
Reagent Dissolution:
-
Action: Weigh the 2,6-Dichlorobenzyl mercaptan rapidly in ambient air (or ideally inside a glove box) and transfer it to the degassed, fortified solvent under positive Argon pressure. Stir gently until fully dissolved.
-
-
Aliquoting and Storage:
-
Action: Dispense the solution into amber glass vials (to prevent UV-induced radical initiation) that have been pre-purged with Argon. Seal tightly with PTFE-lined caps. Store at -20°C.
-
-
Self-Validation Step (Ellman's Assay):
-
Action: Take a 10 µL aliquot of the prepared stock and react it with DTNB (Ellman's reagent) in a pH 8.0 buffer. Measure absorbance at 412 nm.
-
Causality: A high absorbance confirms the presence of free sulfhydryl groups. If the absorbance drops over subsequent days, it indicates a breach in the inert atmosphere or insufficient reductant.
-
References
-
Thiol - Wikipedia Source: Wikipedia URL:[Link]
-
Easy Route to Functionalize Iron Oxide Nanoparticles via Long-Term Stable Thiol Groups Source: ResearchGate URL:[Link]
-
Homogeneous catalysis of the oxidation of thiols by metal ions Source: RSC Publishing URL:[Link]
-
Oxidation of thiol compounds by molecular oxygen in aqueous solutions Source: ResearchGate URL:[Link]
-
Bioanalytical Method Development and Validation for Determination of Sulfasalazine in Rabbit Plasma by HPLC-UV Source: ResearchGate URL:[Link]
Sources
Technical Support Center: Strategies for the Removal of Unreacted (2,6-Dichlorophenyl)methanethiol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted (2,6-Dichlorophenyl)methanethiol from reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.
Introduction: The Challenge of Thiol Impurities
(2,6-Dichlorophenyl)methanethiol is a versatile reagent in organic synthesis. However, its unreacted excess can pose significant challenges due to its potent odor and potential interference with downstream applications and biological assays.[1][2] Effective removal is crucial for obtaining a pure final product. This guide outlines several field-proven strategies tailored to different experimental constraints.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of (2,6-Dichlorophenyl)methanethiol that I should be aware of during purification?
Understanding the physicochemical properties of (2,6-Dichlorophenyl)methanethiol is the foundation for designing an effective purification strategy. Thiols, also known as mercaptans, are characterized by their sulfhydryl (-SH) group, which governs their reactivity and physical characteristics.[1] This group is weakly acidic, a key feature we can exploit for purification.
Table 1: Physicochemical Properties of (2,6-Dichlorophenyl)methanethiol
| Property | Value | Source(s) |
| CAS Number | 66279-47-8 | [3] |
| Molecular Formula | C₇H₆Cl₂S | [3] |
| Molecular Weight | 193.1 g/mol | [3] |
| Physical Form | Liquid or Solid or Semi-solid | [3] |
| Acidity (pKa) | ~10.4 (estimated, similar to methanethiol) | [4] |
| Purity | Typically ~95% | [3] |
| Storage | Inert atmosphere, room temperature | [3] |
The most critical property for purification is its acidity. With a pKa around 10.4, the thiol proton can be removed by a moderately strong aqueous base (like 1M NaOH, pH > 12) to form the corresponding thiolate salt. This salt is significantly more water-soluble than the neutral thiol, providing a basis for liquid-liquid extraction.
Q2: How can I confirm the presence and quantity of unreacted (2,6-Dichlorophenyl)methanethiol in my reaction mixture?
Accurate analysis is crucial to determine if a purification step is necessary and to validate its success. Several chromatographic techniques are highly effective for identifying and quantifying thiols.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is often the method of choice for volatile thiols.[5][6] It provides excellent separation and definitive identification based on the mass spectrum. Specialized, inert GC columns are recommended to prevent signal loss and peak tailing caused by the interaction of thiols with metal surfaces.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or fluorescence detection, is another powerful tool for thiol analysis.[1][7] Derivatization of the thiol can be employed to enhance detection sensitivity.[7]
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC is a rapid and invaluable tool for monitoring the progress of the removal process. A thiol-specific stain, such as Ellman's reagent (DTNB), can be used for visualization, or the reaction can be monitored for the disappearance of the starting thiol spot under UV light.[8]
Q3: What are the primary methods for removing (2,6-Dichlorophenyl)methanethiol, and how do I choose the right one?
There are three primary strategies for removing excess thiol, each with its own advantages and limitations. The optimal choice depends on the stability of your desired product and the specific requirements of your workflow.
-
Aqueous Extraction: Exploits the acidic nature of the thiol to wash it out of an organic phase.
-
Scavenger Resins: Uses solid-supported reagents to covalently capture the thiol.[9]
-
Oxidative Quenching: Chemically converts the thiol into a disulfide, which has different physical properties.[10]
The following workflow provides a logical decision-making process for selecting the most appropriate method.
Caption: Decision workflow for selecting a thiol purification method.
Q4: My product is stable to base. Can I use a simple liquid-liquid extraction?
Yes. If your product is soluble in a water-immiscible organic solvent and is stable to basic conditions, this is often the simplest and most cost-effective method.
Principle of Operation: By washing the organic solution of your reaction mixture with an aqueous base (e.g., 1M NaOH), the acidic thiol (R-SH) is deprotonated to form the water-soluble thiolate salt (R-S⁻ Na⁺). This salt partitions into the aqueous layer, which can then be separated and discarded.
Detailed Protocol: Basic Aqueous Extraction
-
Solvent Choice: Ensure your product is dissolved in a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate, or diethyl ether.
-
Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to fully separate. The deprotonated (2,6-Dichlorophenyl)methanethiolate will be in the aqueous layer.[11] Drain the organic layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh 1 M NaOH solution at least two more times to ensure complete removal.
-
Neutralization and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual base and water.
-
Final Steps: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Validation: Confirm the removal of the thiol by an appropriate analytical method (TLC or GC-MS).
Q5: What are scavenger resins and how do they work for thiol removal?
Scavenger resins are solid-supported reagents designed to react selectively with and bind certain classes of molecules. For thiols, resins functionalized with groups that react with the -SH moiety are highly effective. This method is ideal for products that are sensitive to aqueous basic or oxidative conditions.
Principle of Operation: The reaction mixture is stirred with the scavenger resin. The functional groups on the resin covalently bind the thiol, effectively removing it from the solution. The resin, now with the thiol attached, is then simply filtered off. Thiol-functionalized silica gels or polymers are commonly used to scavenge heavy metals or electrophiles.[12][13][14] Conversely, resins with electrophilic sites can trap nucleophilic thiols.
Caption: Covalent capture of a thiol (R-SH) by a functionalized scavenger resin (Polymer-E).
Table 2: Examples of Thiol-Scavenging Systems
| Resin Type | Functional Group | Mechanism |
| Thiopropyl Resin | Activated Disulfide (e.g., Pyridyl-S-S-Resin) | Disulfide exchange captures the thiol.[9] |
| Electrophilic Resin | Alkyl Halide or Isocyanate | Nucleophilic attack by the thiol binds it to the resin.[14] |
Detailed Protocol: Thiol Scavenging with a Resin
-
Resin Selection: Choose a scavenger resin compatible with your solvent system and product.
-
Stoichiometry: Add the scavenger resin (typically 3-5 equivalents relative to the initial amount of thiol) to your reaction mixture.
-
Incubation: Stir the suspension at room temperature. Reaction times can vary from 15 minutes to several hours. Monitor the disappearance of the thiol from the solution by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to recover any non-specifically adsorbed product.
-
Workup: Combine the filtrate and the washings. This solution now contains your purified product, free of the thiol impurity. Concentrate as needed.
Q6: I need a rapid and irreversible method to remove the thiol. Is there an oxidative approach?
Yes, oxidative quenching is a fast and effective method, provided your target compound can tolerate mild oxidizing conditions. This method is particularly useful for deodorizing the reaction mixture and waste.
Principle of Operation: A mild oxidizing agent, such as sodium hypochlorite (household bleach), converts the thiol (R-SH) to the corresponding disulfide (R-S-S-R).[4][15] Disulfides are generally less volatile, less odorous, and have different chromatographic properties than thiols, making them easier to separate in subsequent purification steps like column chromatography. Further oxidation to sulfonic acids can also occur with stronger oxidizing agents or conditions.[15]
Detailed Protocol: Oxidative Quenching
-
Safety First: Perform this procedure in a well-ventilated fume hood. The reaction can be exothermic.
-
Cooling: Cool the reaction mixture in an ice bath to control the reaction rate.
-
Addition of Oxidant: While stirring vigorously, slowly add a solution of sodium hypochlorite (~5-6% aqueous solution) dropwise.
-
Monitoring: The amount of bleach needed depends on the thiol concentration. Monitor the reaction by TLC for the disappearance of the thiol starting material.
-
Workup: Once the thiol is consumed, transfer the mixture to a separatory funnel. If you used an organic solvent, you can now proceed with a standard aqueous workup.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acid formed.
-
Final Steps: Wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate. The disulfide byproduct can then be removed by chromatography if necessary.
Q7: What are the safety precautions for handling (2,6-Dichlorophenyl)methanethiol and its waste?
(2,6-Dichlorophenyl)methanethiol is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation. Strict safety protocols are mandatory.
-
Engineering Controls: Always handle this chemical in a properly functioning chemical fume hood to avoid inhalation of its potent vapors.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[18]
-
Waste Decontamination: All liquid and solid waste containing the thiol should be decontaminated before disposal. This is effectively done by treating the waste with an excess of household bleach (sodium hypochlorite) in the fume hood.[11][19] The bleach oxidizes the thiol to less odorous and less hazardous compounds.[4][19] Allow the mixture to stand for several hours before proceeding with your institution's hazardous waste disposal protocol.
-
Glassware Decontamination: Rinse all contaminated glassware with bleach, followed by your standard cleaning procedure, to eliminate residual odor.
References
-
G-Biosciences. (2024, July 25). Thiopropyl Resin for the purification of thiol group containing proteins. G-Biosciences. [Link]
-
Taylor & Francis Online. (2019, January 17). Simple, Rapid, and Sensitive Determination of Thiols by Liquid Chromatography with Fluorescence Detection. Taylor & Francis. [Link]
-
Journal of Chromatographic Science. (n.d.). Gas Chromatographic Analysis of Low Molecular Weight Alkyl Thiols and Sulfides Separated on Open Tubular Columns. Oxford Academic. [Link]
-
Reddit. (2020, April 2). Removal of Smelly Thiol via Extraction? r/OrganicChemistry. [Link]
-
Sorbent Technologies, Inc. (2022, November 9). Thiol (SH) Silica Gel. [Link]
-
Supra Sciences. (n.d.). Thiol (SH). [Link]
- Google Patents. (n.d.). GB2474057A - A method of isolating and recovering thiol-containing compounds.
-
Royal Society of Chemistry. (2019, November 28). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. [Link]
-
aapptec. (n.d.). Safety Data Sheet. [Link]
-
Biotage. (n.d.). ISOLUTE® Si-Thiol | Metal scavenger. [Link]
-
University of Massachusetts Lowell. (2008, May 13). Standard Operation Procedure for Disposal of Unknown Thiols. [Link]
-
ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. [Link]
-
PubChem. (n.d.). Methanethiol | CH3SH | CID 878. National Institutes of Health. [Link]
-
Acros Organics. (2025, December 22). Safety Data Sheet for 2,6-Dichlorophenylacetic acid. [Link]
-
BASF. (2026, March 6). Safety data sheet. [Link]
-
ResearchGate. (2025, August 5). A Process for the Removal of Thiols from a Hydrocarbon Stream by a Heterogeneous Reaction with Lead Oxide. [Link]
-
Organic Syntheses. (n.d.). 2-thiophenethiol. [Link]
-
PMC. (n.d.). Solvent-Free Synthesis and Fluorescence of a Thiol-Reactive Sensor for Undergraduate Organic Laboratories. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Methanethiol. [Link]
-
Chemistry Steps. (2021, December 14). Reactions of Thiols. [Link]
-
Solubility of Things. (n.d.). Methanethiol. [Link]
-
ChemBK. (2024, April 9). 2,6-Dichlorothiophenol. [Link]
-
EPA. (2025, October 15). (2-((2,6-Dichlorophenyl)amino)phenyl)methanol Properties. [Link]
-
LookChem. (n.d.). Cas 74-93-1,Methanethiol. [Link]
-
PubMed. (2011, February 15). Reactions between methanethiol and biologically produced sulfur particles. [Link]
-
Taylor & Francis. (n.d.). Methanethiol – Knowledge and References. [Link]
Sources
- 1. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. (2,6-Dichlorophenyl)methanethiol | 66279-47-8 [sigmaaldrich.com]
- 4. Methanethiol - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Solvent-Free Synthesis and Fluorescence of a Thiol-Reactive Sensor for Undergraduate Organic Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. reddit.com [reddit.com]
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- 15. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 16. peptide.com [peptide.com]
- 17. download.basf.com [download.basf.com]
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- 19. chemistry.mtu.edu [chemistry.mtu.edu]
Technical Support Center: Optimizing Nucleophilic Substitution with 2,6-Substituted Benzyl Mercaptans
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in the S-alkylation of sterically hindered thiols.
Mechanistic Fundamentals: The 2,6-Substitution Challenge
Benzyl mercaptans are generally excellent, "soft" nucleophiles. However, introducing substituents at the 2- and 6-positions (e.g., -CH₃, -Cl, -OCH₃) of the aromatic ring creates a severe steric shield around the benzylic carbon and the adjacent sulfur atom.
This steric bulk restricts the conformational freedom of the -CH₂-S⁻ group, impeding the 180° trajectory required for a standard Sₙ2 back-attack on an electrophile. Because the desired nucleophilic substitution is kinetically retarded, the reactive thiolate intermediate remains in solution longer, making it highly susceptible to side reactions such as oxidation (disulfide formation) or acting as a base (promoting E2 elimination)[1]. Successful optimization requires a delicate balance of solvent polarity, base selection, and atmospheric control to enhance thiolate nucleophilicity while suppressing these competing pathways.
Reaction Pathway Analysis
Reaction pathways of sterically hindered thiolates: SN2 substitution vs. oxidation and elimination.
Troubleshooting & FAQs
Q1: My S-alkylation yield is extremely low, and I recover mostly unreacted starting material. How can I force the substitution? Cause: The steric hindrance of the 2,6-substituents drastically increases the activation energy required for the Sₙ2 transition state. If your solvent is protic (e.g., ethanol), it will hydrogen-bond to the thiolate, further reducing its nucleophilicity. Solution: Switch to a strongly coordinating polar aprotic solvent such as anhydrous Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN)[1]. These solvents tightly solvate the base's counter-cation but leave the thiolate anion "naked" and highly reactive[2]. Additionally, elevate the reaction temperature incrementally (e.g., 40–60 °C) to provide the necessary kinetic energy to overcome the steric barrier.
Q2: I am observing a massive amount of disulfide byproduct instead of my target thioether. How do I prevent this? Cause: Because the Sₙ2 reaction is slowed by steric bulk, the thiolate anion is exposed in the reaction mixture for a prolonged period. Thiolates are highly susceptible to oxidation by trace atmospheric oxygen, rapidly dimerizing into stable disulfides (R-S-S-R)[2]. Solution:
-
Strict Inert Atmosphere: Conduct the reaction under Schlenk conditions using high-purity Argon.
-
Degassed Solvents: Sparge all solvents with inert gas for at least 30 minutes, or perform three freeze-pump-thaw cycles prior to use[2].
-
Controlled Addition: Add the base dropwise to the thiol solution to avoid a high transient concentration of unreacted thiolate.
Q3: My electrophile is a secondary alkyl halide, and I am seeing alkene byproducts. What is happening? Cause: The 2,6-substituted benzyl thiolate is too bulky to efficiently attack the carbon atom of a secondary halide. Instead, it acts as a base, abstracting a proton and triggering an E2 elimination pathway. Solution: Avoid excessively strong or bulky bases like DBU or KOtBu. Instead, use Cesium Carbonate (Cs₂CO₃). The large ionic radius of the cesium ion provides excellent charge separation in DMF, boosting the thiolate's nucleophilicity without increasing its basicity. If the problem persists, consider changing the leaving group to a more reactive iodide or triflate.
Q4: What if my electrophile is a tertiary carbon? Sₙ2 is impossible. Cause: Tertiary electrophiles completely block the Sₙ2 back-attack trajectory, making substitution with a sterically hindered thiol impossible under basic conditions. Solution: Pivot to an Sₙ1-type mechanism. If your electrophile can be deployed as a tertiary alcohol, you can use a Lewis acid catalyst (such as Cu(OTf)₂) to generate a carbocation in situ. This allows the sterically hindered thiol to perform a Lewis-acid-mediated nucleophilic attack, bypassing the Sₙ2 steric constraints entirely[3].
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and product distribution when alkylating 2,6-dimethylbenzyl mercaptan with a primary alkyl bromide.
| Solvent | Base | Atmosphere | Temp (°C) | Thioether Yield (%) | Disulfide Byproduct (%) | E2 Alkene (%) |
| Ethanol | K₂CO₃ | Air | 25 | 12 | 75 | 5 |
| THF | NaH | N₂ | 25 | 35 | 40 | 15 |
| MeCN | K₂CO₃ | N₂ | 60 | 58 | 22 | 8 |
| DMF | K₂CO₃ | Argon (Sparged) | 60 | 78 | 8 | 6 |
| DMF | Cs₂CO₃ | Argon (Degassed) | 60 | 94 | < 2 | < 2 |
Note: The combination of DMF, Cs₂CO₃, and strictly degassed conditions provides the optimal environment for maximizing nucleophilicity while suppressing oxidation.
Standard Operating Procedure (SOP): Optimized S-Alkylation
This self-validating protocol utilizes the optimized conditions established above to ensure high-yielding nucleophilic substitution of sterically hindered benzyl mercaptans.
Materials Required:
-
2,6-Substituted benzyl mercaptan (1.0 equiv)
-
Alkyl halide electrophile (1.2 equiv)
-
Anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Solvent Preparation: Transfer 10 mL of anhydrous DMF into a sealed flask. Sparge the solvent vigorously with high-purity Argon for 30 minutes to remove dissolved oxygen[2].
-
Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2,6-substituted benzyl mercaptan (1.0 mmol) and finely powdered Cs₂CO₃ (1.5 mmol). Evacuate and backfill the flask with Argon three times.
-
Thiolate Generation: Inject the degassed DMF (5 mL) into the Schlenk flask via syringe. Stir the suspension at room temperature for 15 minutes. Self-Validation Check: A slight color change (often pale yellow) indicates the formation of the thiolate anion.
-
Electrophile Addition: Dissolve the alkyl halide (1.2 mmol) in the remaining 5 mL of degassed DMF. Inject this solution dropwise into the reaction mixture over 10 minutes to prevent localized heating and minimize E2 elimination.
-
Reaction & Monitoring: Heat the reaction mixture to 60 °C using an oil bath. Monitor the reaction progress by TLC or LC-MS to ensure the starting material is consumed without causing product decomposition[1]. (Typical reaction time: 2–4 hours).
-
Workup: Cool the mixture to room temperature. Quench the reaction by adding 20 mL of degassed distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 15 mL) to completely remove residual DMF.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
References
- BenchChem. Technical Support Center: Optimizing Nucleophilic Substitution on 2,3,5,6-Tetrachloropyridine-4-thiol.
- BenchChem. Troubleshooting common side reactions in the S-alkylation of thiophenols.
- National Institutes of Health (PMC). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
- National Institutes of Health (PMC). Benzyl thioether formation merging copper catalysis.
Sources
Solvent selection for maximizing (2,6-Dichlorophenyl)methanethiol reactivity
Welcome to the Technical Support Center for (2,6-Dichlorophenyl)methanethiol (CAS: 66279-47-8)[1]. As a Senior Application Scientist, I have designed this guide to help you navigate the unique steric and electronic challenges associated with this specific benzyl mercaptan.
Due to the bulky ortho-chlorine atoms, optimizing the reactivity of the benzylic thiol group requires precise control over the solvation environment. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for maximizing nucleophilicity and preventing oxidative dimerization.
Mechanistic Causality: The Steric vs. Solvation Dilemma
The reactivity of (2,6-Dichlorophenyl)methanethiol is governed by a fundamental conflict between its intrinsic nucleophilicity and its steric environment. Deprotonating the thiol (-SH) to a thiolate anion (-S⁻) increases its nucleophilic reaction rate by approximately
If you use a polar protic solvent (e.g., Methanol, Ethanol), the solvent molecules form strong hydrogen bonds (O-H···S⁻) with the thiolate lone pairs. This creates a bulky "solvation shell" that effectively increases the steric radius of the nucleophile, diminishing its alkylation rate by more than 30-fold[2].
To overcome the steric hindrance of the 2,6-dichloro groups, you must use a polar aprotic solvent (e.g., DMF, DMSO). These solvents strongly solvate the counter-cation (e.g., K⁺, Na⁺) but leave the thiolate anion poorly solvated or "naked." A naked thiolate possesses maximum electron density and a minimal steric profile, allowing it to successfully execute an S_N2 trajectory against an electrophile despite the flanking chlorine atoms[3].
Quantitative Data: Solvent Selection Matrix
The following table synthesizes the impact of various solvent classes on the reactivity of sterically hindered benzyl thiolates. Use this to select the optimal environment for your specific coupling reaction.
| Solvent | Dielectric Constant (ε) | Thiolate Solvation State | Relative Nucleophilicity | Risk of Disulfide Dimerization | Recommended Base Pairing |
| DMF | 36.7 | Naked (Anion poorly solvated) | Very High | Moderate (Requires degassing) | K₂CO₃, Cs₂CO₃ |
| DMSO | 46.7 | Naked (Anion poorly solvated) | Very High | High (DMSO acts as an oxidant) | NaH, K₂CO₃ |
| Methanol | 32.7 | Strongly H-bonded | Low (Reduced >30-fold) | Low | NaOMe |
| DCM | 8.9 | Ion-paired | Moderate | Low | Et₃N, DIPEA |
| Toluene | 2.4 | Ion-paired / Aggregated | Low | Low | DBU or PTC (e.g., TBAB) |
Troubleshooting Workflow
Decision matrix for troubleshooting (2,6-Dichlorophenyl)methanethiol reactivity and solvent selection.
Frequently Asked Questions (FAQs)
Q: Why is my S-alkylation reaction stalling at <20% conversion when using Ethanol as a solvent? A: Ethanol is a polar protic solvent. The hydroxyl proton of ethanol forms strong hydrogen bonds with the lone pairs on the sulfur atom of your thiolate. Because (2,6-Dichlorophenyl)methanethiol is already sterically hindered by the ortho-chlorines, this added "solvation shell" physically blocks the sulfur from attacking the electrophile. Switch to a polar aprotic solvent like DMF to strip away this hydrogen bonding[2].
Q: I switched to DMF, and the reaction is faster, but I am seeing a massive amount of a non-polar byproduct on my TLC plate. What is it? A: You are likely observing the oxidative dimerization of the thiol into bis(2,6-dichlorobenzyl) disulfide. Polar aprotic solvents like DMF can dissolve significant amounts of atmospheric oxygen, and the highly reactive "naked" thiolate is easily oxidized. You must rigorously degas your DMF (via argon sparging or freeze-pump-thaw cycles) prior to adding the base.
Q: How do the 2,6-dichloro groups affect the pKa of this thiol compared to a standard benzyl mercaptan? A: The standard pKa of benzyl mercaptan is approximately 9.4. The two ortho-chlorine atoms exert an electron-withdrawing inductive effect, which slightly stabilizes the thiolate anion and lowers the pKa (making it slightly more acidic). While this makes deprotonation easier, the steric penalty far outweighs the electronic benefit, making solvent optimization the critical factor for success.
Q: Can I use a biphasic system (e.g., Water/DCM) for this thiol? A: Yes, but because the thiolate will reside in the aqueous layer (where it is heavily hydrogen-bonded and unreactive), you must use a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB). The lipophilic tetrabutylammonium cation will pair with the thiolate and pull it into the DCM layer, where it acts as a highly reactive, un-solvated nucleophile.
Self-Validating Protocol: Optimized S-Alkylation in DMF
This protocol is designed as a closed-loop, self-validating system. At each stage, specific observable metrics confirm that the chemical state has successfully transitioned.
Materials Required:
-
(2,6-Dichlorophenyl)methanethiol (1.0 eq)
-
Electrophile (e.g., Alkyl halide) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous DMF (Degassed)
Step-by-Step Methodology:
-
Solvent Preparation & Degassing:
-
Action: Transfer anhydrous DMF to a Schlenk flask. Sparge with ultra-pure Argon for 15 minutes.
-
Validation: The absence of dissolved oxygen prevents the formation of the disulfide byproduct. If your final TLC shows a highly non-polar UV-active spot (disulfide), your degassing was insufficient.
-
-
Thiolate Generation:
-
Action: Add K₂CO₃ (1.5 eq) to the DMF under Argon. Inject (2,6-Dichlorophenyl)methanethiol (1.0 eq). Stir at room temperature for 20 minutes.
-
Validation: The solution will often transition from colorless to a faint yellow tint, indicating the successful generation of the thiolate anion.
-
-
Electrophile Addition:
-
Action: Add the electrophile (1.1 eq) dropwise. Stir for 2–4 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting thiol (visualized actively with Ellman's reagent or iodine vapor) and the appearance of a new, less polar product spot confirms S-alkylation.
-
-
Aqueous Quench and Workup:
-
Action: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer with distilled water (5 x 10 volumes) and once with brine.
-
Validation: DMF is highly water-soluble but causes severe emulsion issues if not fully removed. The 5x volume wash ensures complete removal of DMF. The organic layer should dry easily over Na₂SO₄ without residual solvent clumping.
-
References
-
PNAS. "Synthetic modeling of zinc thiolates: Quantitative assessment of hydrogen bonding in modulating sulfur alkylation rates". Proceedings of the National Academy of Sciences. Available at: [Link]
-
MDPI. "Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems". Molecules. Available at:[Link]
-
LibreTexts. "8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution". Chemistry LibreTexts. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in 2,6-Dichlorobenzyl Thiolations
Welcome to the technical support center for 2,6-dichlorobenzyl thiolations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on addressing low conversion rates. As Senior Application Scientists, we have compiled this resource to provide not only procedural guidance but also the underlying chemical principles to empower you to resolve experimental challenges.
Troubleshooting Guide
This section addresses specific problems you might be facing during your 2,6-dichlorobenzyl thiolation reactions. The question-and-answer format is designed to help you quickly identify and solve the issue at hand.
Q1: My reaction has stalled, and I'm observing a low conversion rate. What are the likely causes?
Low or incomplete conversion is a frequent issue and can often be traced back to several key factors related to the reaction's core mechanism, which is typically a bimolecular nucleophilic substitution (S_N2) reaction.[1][2]
Potential Cause & Recommended Solution
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Deprotonation of the Thiol | The thiolate anion (RS⁻) is a significantly more potent nucleophile than the neutral thiol (RSH).[3][4] The reaction rate is directly dependent on the concentration of the thiolate. If the base is not strong enough or is used in insufficient quantity, the equilibrium will favor the less reactive thiol, leading to a stalled reaction. | 1. Base Selection: Ensure your base is sufficiently strong to deprotonate the thiol. For simple alkyl thiols, bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a suitable solvent are often adequate.[2] For less acidic thiols, a stronger base such as sodium hydride (NaH) or sodium methoxide (NaOMe) may be necessary.[2] 2. Stoichiometry: Use at least one equivalent of the base. A slight excess (1.1-1.2 equivalents) can help drive the deprotonation to completion. |
| Poor Nucleophile Reactivity | The nucleophilicity of the thiolate can be hampered by the reaction environment. Protic solvents (e.g., water, ethanol, methanol) can form a "solvent cage" around the anionic nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity.[1] | 1. Solvent Choice: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, or tetrahydrofuran (THF).[2] These solvents solvate the cation of the base but leave the thiolate nucleophile relatively "naked" and highly reactive.[5] |
| Low Reagent Purity | Moisture in the reaction can hydrolyze the 2,6-dichlorobenzyl halide and can also affect the efficacy of certain bases like NaH. Impurities in the thiol or halide can also interfere with the reaction. | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents, especially when working with water-sensitive bases like NaH. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[6][7] 2. Reagent Purification: Use freshly purified reagents. If the 2,6-dichlorobenzyl halide has been stored for a long time, consider its purification. |
| Suboptimal Temperature | S_N2 reactions have an activation energy barrier that needs to be overcome. While many thiolations proceed at room temperature, some systems may require thermal energy to achieve a reasonable rate. | 1. Temperature Optimization: If the reaction is sluggish at room temperature, consider gently heating the mixture (e.g., to 40-60 °C). Monitor the reaction by TLC or LC-MS to avoid potential decomposition at higher temperatures. |
Q2: I'm observing significant byproduct formation, which is complicating purification and lowering my yield. How can I suppress these side reactions?
The primary side reaction in thiolations is the oxidative dimerization of the thiol to form a disulfide (RSSR).[2][8] Another potential, though less common, issue with benzyl halides can be elimination reactions under strongly basic conditions.
Potential Cause & Recommended Solution
| Side Product | Mechanism and Cause | Recommended Solution |
| Disulfide Formation | The thiolate anion is susceptible to oxidation, especially in the presence of atmospheric oxygen.[9][10] This oxidation is often base-catalyzed.[11] | 1. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.[2][8] 2. Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles.[2] 3. Controlled Base Addition: Add the base slowly to the solution of the thiol. This prevents a high transient concentration of the highly reactive thiolate, which can be more prone to oxidation.[2] |
| Over-alkylation (Sulfonium Salt Formation) | The thioether product can, in some cases, act as a nucleophile and react with another molecule of the 2,6-dichlorobenzyl halide to form a sulfonium salt. This is more likely if the thioether is electron-rich and the reaction is run with a large excess of the alkylating agent or for extended periods at high temperatures. | 1. Stoichiometric Control: Use a 1:1 or a slight excess of the thiol to the 2,6-dichlorobenzyl halide. Avoid a large excess of the halide. 2. Monitor Reaction Progress: Follow the reaction by TLC or LC-MS and stop it once the starting halide has been consumed. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of base for 2,6-dichlorobenzyl thiolations?
There is no single "best" base, as the optimal choice depends on the pKa of the thiol and the overall reaction conditions. However, a general hierarchy can be considered:
-
Mild Bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N): These are often sufficient for acidic thiols (like thiophenols) and are a good starting point due to their ease of handling.[2] They are typically used in polar aprotic solvents like DMF or acetonitrile.
-
Stronger Bases (e.g., NaH, NaOMe, KHMDS): These are necessary for less acidic thiols (like aliphatic thiols). They require the use of anhydrous solvents (e.g., THF, DMF) and an inert atmosphere.[2][4]
Q2: How does the choice of solvent impact the reaction rate and selectivity?
The solvent plays a critical role in S_N2 reactions.[12][13]
-
Polar Aprotic Solvents (DMF, DMSO, Acetone, THF): These are generally the best choice. They are polar enough to dissolve the reactants but do not hydrogen bond with the thiolate nucleophile. This lack of strong solvation of the nucleophile enhances its reactivity, leading to faster reaction rates.[1]
-
Polar Protic Solvents (Water, Ethanol, Methanol): These solvents can significantly slow down S_N2 reactions. They form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage" that must be broken for the reaction to occur.[1][5] This deactivates the nucleophile and leads to lower conversion rates.
Q3: Can I use 2,6-dichlorobenzyl bromide instead of the chloride?
Yes. In S_N2 reactions, the reaction rate is also dependent on the nature of the leaving group. Bromide is a better leaving group than chloride because it is a weaker base. Therefore, 2,6-dichlorobenzyl bromide would be expected to react faster than 2,6-dichlorobenzyl chloride under the same conditions.
Experimental Protocols
General Protocol for 2,6-Dichlorobenzyl Thiolation
This protocol provides a general starting point. Optimization of the base, solvent, and temperature may be required for your specific thiol.
Materials:
-
Thiol (1.0 mmol)
-
2,6-Dichlorobenzyl chloride (1.0 mmol)[14]
-
Potassium carbonate (K₂CO₃, 1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add the thiol (1.0 mmol) and anhydrous DMF (5 mL).
-
Stir the solution at room temperature and add potassium carbonate (1.5 mmol).
-
Stir the suspension for 15-20 minutes to allow for the formation of the thiolate.
-
Add the 2,6-dichlorobenzyl chloride (1.0 mmol) to the reaction mixture.
-
Heat the reaction to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low conversion rates in your thiolation reaction.
Caption: S_N2 reaction pathway and oxidative side reaction.
References
- Reactions SN2 and SN1.
- 4.5: Factors affecting the SN2 Reaction - Chemistry LibreTexts.
- 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts.
- Troubleshooting common side reactions in the S-alkylation of thiophenols. - Benchchem.
- Solvent effects on the structure of SN2 transition states | Request PDF - ResearchGate.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps.
- Reactions of Thiols - Chemistry Steps.
- avoiding side reactions during the synthesis of N-substituted benzothiazoles - Benchchem.
- Properties of Thiol - BYJU'S.
- Thiol - Wikipedia.
- Troubleshooting low conversion rates in fatty acid chloride synthesis - Benchchem.
- Technical Support Center: Troubleshooting Low Conversion Rates in Benzoylation Reactions - Benchchem.
- Accessing and Utilizing Thiols in Organic Chemistry - ChemRxiv.
- 17.2: Reaction Mechanism - Chemistry LibreTexts.
- Thiols And Thioethers - Master Organic Chemistry.
- 2,6-Dichlorobenzyl chloride | C7H5Cl3 | CID 74832 - PubChem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. Thiol - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. 2,6-Dichlorobenzyl chloride | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Subtle Signature: A Comparative Guide to FTIR Analysis of the S-H Stretch in 2,6-Dichlorobenzyl Mercaptan
For Immediate Release
[City, State] – [Date] – In the intricate world of pharmaceutical development and molecular analysis, the precise characterization of functional groups is paramount. For researchers working with thiol-containing compounds such as 2,6-Dichlorobenzyl mercaptan, the sulfur-hydrogen (S-H) stretch in Fourier Transform Infrared (FTIR) spectroscopy presents a unique analytical challenge. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of methodologies for analyzing this characteristically weak, yet informative, vibrational mode.
Introduction: The Significance of the S-H Stretch
2,6-Dichlorobenzyl mercaptan and related structures are pivotal in various research and development applications, including their use as intermediates in organic synthesis and their role in studying biological systems. The thiol (-SH) group is a key reactive center, and understanding its electronic and structural environment is crucial. FTIR spectroscopy offers a rapid and non-destructive method to probe the vibrational characteristics of molecules. The S-H stretching vibration, though often weak, provides valuable insights into molecular structure, hydrogen bonding interactions, and the influence of neighboring substituents.[1]
The Elusive S-H Stretch: Theoretical and Practical Considerations
The S-H stretching vibration typically appears in a relatively uncongested region of the infrared spectrum, generally between 2550 and 2600 cm⁻¹.[2] However, its intensity is notoriously weak compared to other common functional groups like O-H or C=O.[3] This low intensity is a consequence of the small change in dipole moment during the S-H bond vibration.
Several factors can influence the precise frequency and intensity of the S-H stretch:
-
Hydrogen Bonding: Similar to the O-H stretch, hydrogen bonding can cause a red-shift (a shift to lower wavenumbers) and broadening of the S-H peak. The extent of this shift provides information about the strength of the interaction.[1]
-
Electronic Effects: The electron-withdrawing nature of the two chlorine atoms on the benzyl ring in 2,6-Dichlorobenzyl mercaptan can subtly influence the electron density of the S-H bond, potentially causing a slight blue-shift (a shift to higher wavenumbers) compared to unsubstituted benzyl mercaptan.
-
Molecular Conformation: Different rotational isomers (conformers) can exhibit slightly different S-H stretching frequencies, which may lead to peak broadening or the appearance of shoulder peaks.
Comparative Analysis of FTIR Sampling Techniques
The choice of sampling technique is critical for obtaining a high-quality FTIR spectrum, especially when targeting a weak absorption band like the S-H stretch.
| Sampling Technique | Advantages | Disadvantages | Best Suited For |
| Transmission (KBr Pellet or Nujol Mull) | High sensitivity, well-established method. | Sample preparation can be labor-intensive and may introduce contaminants. Potential for scattering effects. | Crystalline solid samples where high spectral quality is required. |
| Attenuated Total Reflectance (ATR) | Minimal sample preparation, suitable for liquids and solids. | Can be less sensitive for weak absorbers. Diamond ATR crystals have a phonon band around 2400-2600 cm⁻¹ which can obscure the S-H stretch.[4] | Rapid screening of liquid or solid samples. |
| Diffuse Reflectance (DRIFTS) | Excellent for powdered samples. | Spectral interpretation can be more complex due to scattering. | Analysis of powdered solid samples. |
Expert Recommendation: For definitive characterization of the S-H stretch in 2,6-Dichlorobenzyl mercaptan, the KBr pellet transmission method is recommended for solid samples due to its higher sensitivity. For liquid samples or for rapid analysis, a high-quality ATR accessory with a ZnSe or Ge crystal is preferable to a diamond ATR to avoid spectral interference.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum of 2,6-Dichlorobenzyl Mercaptan (KBr Pellet Method)
This protocol outlines the steps for obtaining a high-quality transmission FTIR spectrum of a solid sample.
Materials:
-
2,6-Dichlorobenzyl mercaptan
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR Spectrometer
Procedure:
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Collect a background spectrum to account for atmospheric water and carbon dioxide.
-
Sample Preparation:
-
Weigh out approximately 1-2 mg of 2,6-Dichlorobenzyl mercaptan and 100-200 mg of dry KBr.
-
Gently grind the KBr in the agate mortar to a fine powder.
-
Add the 2,6-Dichlorobenzyl mercaptan to the KBr and continue to grind until a homogenous, fine powder is obtained. The mixture should appear uniform.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the pellet die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
-
Sample Analysis:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum. A typical measurement would involve co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum will be an absorbance spectrum. Identify the key peaks, paying close attention to the 2550-2600 cm⁻¹ region for the S-H stretch.
-
Other expected peaks include aromatic C-H stretches (around 3000-3100 cm⁻¹), C-C ring stretching (around 1400-1600 cm⁻¹), and C-Cl stretches (typically below 800 cm⁻¹).[5][6]
-
Caption: Experimental workflow for FTIR analysis of 2,6-Dichlorobenzyl mercaptan using the KBr pellet method.
Interpreting the Spectrum: Expected Vibrational Modes
A representative FTIR spectrum of 2,6-Dichlorobenzyl mercaptan will exhibit several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3050-3150 | Aromatic C-H stretch | Medium to Weak |
| ~2550-2600 | S-H stretch | Weak |
| ~1550-1600 | Aromatic C=C ring stretch | Medium |
| ~1450-1475 | Aromatic C=C ring stretch | Medium |
| ~1400-1450 | CH₂ scissoring | Medium |
| Below 800 | C-Cl stretch | Strong |
The precise position of the S-H stretch will be influenced by the factors mentioned previously. The presence of the two chlorine atoms on the aromatic ring is expected to have a minor electronic effect on the S-H bond.
Beyond FTIR: Complementary and Alternative Techniques
While FTIR is a powerful tool, a comprehensive analysis often benefits from complementary techniques.
-
Raman Spectroscopy: Raman spectroscopy is often highly complementary to FTIR. The S-H stretching vibration, which is weak in the IR, is typically a strong and easily identifiable peak in the Raman spectrum.[4] This makes Raman an excellent confirmatory technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide definitive evidence for the presence of the S-H proton and its chemical environment. The chemical shift of the thiol proton can also give clues about hydrogen bonding.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, confirming the overall structure of the molecule.
Conclusion: A Multi-faceted Approach to a Subtle Vibration
The FTIR analysis of the S-H stretch in 2,6-Dichlorobenzyl mercaptan, while challenging due to its inherently weak signal, provides valuable structural information. By selecting the appropriate sampling technique, such as the KBr pellet method for enhanced sensitivity, and by carefully interpreting the spectrum in the context of potential intermolecular interactions and electronic effects, researchers can successfully characterize this important functional group. For unambiguous confirmation, a multi-technique approach incorporating Raman and NMR spectroscopy is highly recommended. This comprehensive analytical strategy ensures the highest level of confidence in the structural elucidation of this and similar thiol-containing compounds, which is critical for advancing research and development in the pharmaceutical and chemical sciences.
References
-
PubMed. (n.d.). SH vibrational frequency and hydrogen bond in biological thiols: a critical analysis. Retrieved from [Link]
-
AIP Publishing. (1954, April 1). Infrared Studies of Solutions Involving Aromatics and Halogens. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). 4 Simplified Infrared Correlation Chart. Retrieved from [Link]
- Chemistry LibreTexts. (2024, September 11). *Inf
Sources
- 1. SH vibrational frequency and hydrogen bond in biological thiols: a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Mass spectrometry fragmentation patterns of (2,6-Dichlorophenyl)methanethiol
Analytical Strategies for (2,6-Dichlorophenyl)methanethiol: A Comprehensive Comparison of Mass Spectrometry Platforms
As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantification of halogenated thiols requires balancing ionization efficiency, structural stability, and matrix complexity. (2,6-Dichlorophenyl)methanethiol (2,6-DCBM), a critical intermediate in pharmaceutical synthesis and agrochemical development, presents unique analytical challenges. Its high volatility, susceptibility to autoxidation (forming disulfides), and poor proton affinity in standard electrospray ionization (ESI) demand a rigorous, mechanistically grounded approach to MS analysis.
This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) for the analysis of 2,6-DCBM, providing validated protocols and mechanistic insights.
Mechanistic Mass Spectrometry: Fragmentation Dynamics
To confidently identify 2,6-DCBM, one must understand its unimolecular dissociation pathways under hard ionization (70 eV EI). The molecular ion (
According to classic electron ionization fragmentation rules[2], the dominant dissociation pathways are driven by the stabilization of the resulting carbocations:
-
Loss of the Sulfhydryl Radical (
, -33 Da): Cleavage of the benzylic C-S bond is highly favored, yielding the intensely stable dichlorotropylium cation at m/z 159/161. -
Loss of a Chlorine Radical (
, -35 Da): The ortho-chlorine effect facilitates the expulsion of a chlorine radical, forming a chlorobenzyl mercaptan cation at m/z 157/159. -
Sequential Cleavages: The dichlorotropylium ion can further lose a chlorine radical to form a chlorotropylium ion (m/z 124/126), which subsequently degrades to a dehydrotropylium-like ion (m/z 89).
Caption: EI-MS fragmentation pathway of (2,6-Dichlorophenyl)methanethiol highlighting key tropylium ions.
Platform Performance Matrix
While GC-EI-MS is the gold standard for volatile, non-polar compounds like 2,6-DCBM, UPLC-ESI-MS/MS becomes necessary when analyzing the compound in complex biological matrices (e.g., plasma or tissue) where volatility is a liability and sample cleanup is paramount. Because aliphatic and benzylic thiols exhibit poor ionization efficiency in ESI, derivatization strategies—such as alkylation with N-ethylmaleimide (NEM) or derivatization with 4,4'-dithiodipyridine—are required to enhance the MS response and prevent autoxidation[3][4].
Table 1: Quantitative Performance Comparison for 2,6-DCBM Analysis
| Analytical Parameter | GC-EI-MS (Direct Injection) | GC-NCI-MS (PFBBr Derivatized) | UPLC-ESI-MS/MS (NEM Derivatized) |
| Ionization Source | 70 eV Electron Impact | Negative Chemical Ionization | Electrospray Ionization (Positive) |
| Derivatization | Not Required | Required (Pentafluorobenzyl bromide) | Required (N-ethylmaleimide) |
| Target Ion / Transition | m/z 159 (Quant), 192 (Qual) | m/z 191 [M-H]- | m/z 318 |
| Estimated LOD | 10 - 50 ng/mL | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
| Linear Dynamic Range | 3 orders of magnitude | 4 orders of magnitude | 4.5 orders of magnitude |
| Matrix Interference | High (in biological fluids) | Low | Very Low (due to MRM specificity) |
| Primary Use Case | Raw material QC, Synthetic purity | Trace environmental analysis | Pharmacokinetics, Bioanalysis |
Note: The use of pentafluorobenzyl bromide (PFBBr) in GC-NCI-MS significantly enhances the detection of polyfunctional mercaptans at trace levels by capturing thermal electrons to form stable negative ions[5].
Validated Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of isotopically labeled internal standards (IS) and specific data-check gates ensures that matrix effects or derivatization failures are immediately flagged.
Caption: Comparative analytical workflow for GC-EI-MS and LC-ESI-MS/MS platforms.
Protocol A: Direct GC-EI-MS Analysis (Quality Control / Synthetic Verification)
Causality: Direct GC-MS is chosen here to avoid derivatization artifacts when analyzing relatively pure synthetic samples. A non-polar column is used to match the hydrophobicity of the dichlorinated aromatic ring.
-
Sample Preparation: Dissolve 1.0 mg of 2,6-DCBM in 10 mL of MS-grade hexane. Spike with 10 µL of Benzyl-
Mercaptan (Internal Standard, 100 µg/mL) to correct for injection volume variances. -
Chromatographic Separation: Inject 1 µL (split ratio 1:50) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).
-
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
-
-
Ionization & Detection: Operate the MS in EI mode at 70 eV. Set the source temperature to 230°C and the quadrupole to 150°C. Acquire data in full scan mode (m/z 50–300).
-
Self-Validation Gate (Data Analysis): Locate the chromatographic peak corresponding to the IS. Next, locate the 2,6-DCBM peak. Critical Check: Extract the spectrum and confirm the theoretical 9:6:1 intensity ratio of the m/z 192, 194, and 196 peaks. If this isotopic pattern deviates by more than ±5%, the peak is contaminated by a co-eluting isobaric interference, and the quantification is invalid.
Protocol B: UPLC-ESI-MS/MS Analysis (Bioanalytical / Trace Level)
Causality: Free thiols rapidly oxidize to disulfides in aqueous biological matrices. Derivatization with N-ethylmaleimide (NEM) serves a dual purpose: it instantly caps the reactive sulfhydryl group (preventing autoxidation) and introduces a nitrogen-containing moiety that drastically improves positive-mode ESI efficiency[3].
-
In-Situ Derivatization: To 100 µL of plasma/matrix, immediately add 10 µL of 100 mM NEM in acetonitrile and 10 µL of stable-isotope labeled IS (e.g., 2,6-DCBM-
pre-derivatized with NEM). Incubate at room temperature for 15 minutes. -
Protein Precipitation: Add 300 µL of ice-cold methanol. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 3 minutes against Mobile Phase A (Water + 0.1% Formic Acid).
-
MS/MS Detection (MRM): Operate the triple quadrupole in ESI positive mode. The NEM derivative adds 125 Da to the intact mass.
-
Precursor Ion:m/z 318
(using the isotope). -
Product Ion:m/z 159 (Dichlorotropylium ion).
-
Collision Energy: Optimize between 15-25 eV to maximize the transition m/z 318
159.
-
-
Self-Validation Gate: Monitor the transition for the
isotope (m/z 320 161) as a qualifier. The ratio of the quantifier MRM peak area to the qualifier MRM peak area must remain constant (approx. 1.5:1) across all standards and unknown samples.
References
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th Edition). University Science Books. Available at:[Link]
-
Tang, K., et al. (2022). Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry... Frontiers in Nutrition / PMC. Available at:[Link]
-
Mateo-Vivaracho, L., et al. (2010). Quantitative determination of wine polyfunctional mercaptans at nanogram per liter level by gas chromatography-negative ion mass spectrometric analysis of their pentafluorobenzyl derivatives. Journal of Chromatography A / ResearchGate. Available at:[Link]
-
Hammermeister, A., et al. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Concordia University Research Repository. Available at:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Interpretation of Mass Spectra by Fred W. McLafferty, Frantisek Turecek: 9780935702255 | PenguinRandomHouse.com: Books [penguinrandomhouse.com]
- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 4. Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
HPLC methods for purity assessment of (2,6-Dichlorophenyl)methanethiol
As a Senior Application Scientist, evaluating the purity of (2,6-Dichlorophenyl)methanethiol (CAS: 60132-20-9) presents a unique intersection of chromatographic and chemical challenges. This compound, a heavily halogenated benzyl mercaptan, is a critical building block in pharmaceutical and agrochemical synthesis. However, standard high-performance liquid chromatography (HPLC) methods often fail to provide an accurate purity profile due to the inherent reactivity of the sulfhydryl (-SH) group.
This guide objectively compares HPLC modalities, explains the chemical causality behind method selection, and provides a self-validating protocol to ensure your analytical data reflects the true batch purity, rather than sample-preparation artefacts.
The Causality of Thiol Instability and Artefactual Degradation
The primary challenge in analyzing (2,6-Dichlorophenyl)methanethiol is its susceptibility to oxidation. When dissolved in standard HPLC diluents, trace dissolved oxygen and transition metals catalyze the oxidation of the thiol into a transient sulfenic acid, which rapidly condenses with another thiol molecule to form bis(2,6-dichlorobenzyl) disulfide [1].
If an analyst observes a large disulfide peak, a critical question arises: Was this impurity present in the bulk material, or did it form inside the HPLC vial? To prevent this artefactual degradation, the analytical system must actively stabilize the analyte.
Fig 1: Oxidative degradation pathway of (2,6-Dichlorophenyl)methanethiol during sample prep.
Methodological Comparison: Selecting the Right Detection Modality
To accurately assess purity, scientists must choose between direct analysis and derivatization.
-
Direct RP-HPLC with UV Detection: The most common approach. However, because the thiol group is a weak chromophore, detection relies on the di-chlorinated aromatic ring (absorbing at ~230 nm). This method requires the addition of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the sample diluent to prevent on-column oxidation.
-
Pre-Column Derivatization (DTDP or 9-CMA): For ultratrace impurity profiling, the thiol can be reacted with 4,4′-dithiodipyridine (DTDP)[2] or 9-chloromethylanthracene (9-CMA)[3]. DTDP reacts rapidly at ambient pH to form a stable mixed disulfide, shifting the UV detection to a highly specific 324 nm window, eliminating background noise from non-thiol impurities.
-
Electrochemical Detection (ECD): Offers extreme sensitivity for oxidizable species without the need for derivatization, though it requires specialized hardware and is prone to electrode fouling over long sequences.
Quantitative Performance Comparison
| Parameter | Direct RP-HPLC (UV + TCEP) | Derivatization (DTDP-UV) | RP-HPLC with ECD |
| Detection Principle | Native aromatic absorption | Absorbance of derivative | Electrochemical oxidation |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.01 µg/mL | ~0.005 µg/mL |
| Specificity | Moderate (All UV-active species) | High (Specific to -SH groups) | Very High (Oxidizable species) |
| Sample Prep Complexity | Low (Dilute & Shoot) | High (Incubation & Quenching) | Low (Dilute & Shoot) |
| Artefact Risk | Mitigated by TCEP | Eliminated (Thiol is capped) | Low (Fast analysis required) |
| Primary Application | Routine Batch Release | Ultratrace / Complex Matrices | Bioanalytical Assays |
Column Chemistry: The Case for Phenyl-Hexyl over C18
While C18 columns are the default for reversed-phase chromatography, they rely purely on dispersive (hydrophobic) interactions. Both (2,6-Dichlorophenyl)methanethiol and its synthesis impurities (e.g., 2,6-dichlorotoluene) are highly hydrophobic, often leading to co-elution on standard C18 phases.
The Causality of Selectivity: A Phenyl-Hexyl stationary phase is vastly superior for this analyte. The 2,6-dichloro substitution withdraws electron density from the benzyl ring, making the analyte
Self-Validating Experimental Protocol (Direct UV Method)
To ensure trustworthiness, an analytical protocol must prove its own validity during every run. This protocol utilizes TCEP to stabilize the thiol and incorporates built-in System Suitability Testing (SST).
Fig 2: Self-validating HPLC workflow for accurate thiol purity assessment.
Step-by-Step Methodology
Step 1: Diluent Preparation (The Stabilization Step) Prepare a diluent of 50:50 Acetonitrile:Water containing 1.0 mM TCEP. Causality: TCEP is a potent, non-UV-absorbing reducing agent. It actively reduces any artefactual disulfide bonds back to the free thiol inside the autosampler vial, ensuring the measured purity reflects the solid state, not vial degradation.
Step 2: System Suitability Solution (SST) Preparation Spike a 1.0 mg/mL solution of (2,6-Dichlorophenyl)methanethiol with 0.05 mg/mL of bis(2,6-dichlorobenzyl) disulfide.
Step 3: Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm solid-core.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0 to suppress silanol ionization).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
Optimized Gradient Profile:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Phase |
| 0.0 | 70 | 30 | Equilibration |
| 2.0 | 70 | 30 | Isocratic Hold |
| 10.0 | 10 | 90 | Gradient Elution (Analyte elutes) |
| 12.0 | 10 | 90 | Column Wash (Disulfide elutes) |
| 12.1 | 70 | 30 | Re-equilibration |
Step 4: Execution & Self-Validation Criteria
-
Inject Blank (Diluent only): Must show no peaks > 0.05% area at the analyte retention time. This validates that the TCEP is not causing ghost peaks.
-
Inject SST (6 replicates):
-
Resolution (Rs) between the thiol monomer and disulfide dimer must be > 2.0 .
-
Relative Standard Deviation (RSD) of the thiol peak area must be < 2.0% . This validates that the sample is stable in the autosampler and not actively oxidizing during the sequence.
-
-
Inject Sample: Calculate purity by area normalization.
References
-
Mateo-Vivaracho, L., et al. "Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis." ACS Publications / Journal of Agricultural and Food Chemistry, 2015.[Link]
-
Funazo, K. "HPLC Determination of Mercaptans by UV-labeling with 9-Chloromethylanthracene." National Institute of Informatics (NII) / Bulletin of Osaka Prefecture University, 1989.[Link]
Sources
GC-MS Retention Times for Chlorinated Benzyl Thiols: A Comprehensive Comparison Guide for Isomer Resolution and Column Selection
Introduction: The Analytical Challenge
Chlorinated benzyl thiols (e.g., 2-, 3-, and 4-chlorobenzyl mercaptan) are critical intermediates in pharmaceutical synthesis and are frequently monitored in 1[1]. However, analyzing these positional isomers via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique set of challenges.
Because the 2-Cl, 3-Cl, and 4-Cl isomers yield nearly identical electron ionization (EI) mass spectra (characterized by the molecular ion at m/z 158/160 and a base peak at m/z 125 representing the loss of the -SH group), mass spectrometry alone cannot differentiate them. Resolution relies entirely on chromatographic separation. Furthermore, the highly reactive nature of the thiol (-SH) group makes these compounds prone to artifact formation during analysis.
This guide objectively compares column chemistries for isomer resolution and provides a self-validating experimental protocol to ensure data integrity.
Mechanistic Insights: Causality Behind Retention and Reactivity
The Ortho-Effect and Elution Order
When separating positional isomers, retention time (
-
2-Chlorobenzyl thiol (Ortho): Elutes first on almost all column chemistries. The proximity of the bulky chlorine atom to the thiol group causes intramolecular steric shielding (the ortho-effect). This disrupts intermolecular van der Waals interactions, effectively lowering its boiling point compared to the meta and para isomers.
-
3- and 4-Chlorobenzyl thiol (Meta/Para): These isomers have very similar boiling points, making them notoriously difficult to separate on purely dispersive (non-polar) stationary phases. Their separation requires exploiting their differing dipole moments using mid-polar column chemistries.
The Thiol Reactivity Problem
A major pitfall in GC-MS analysis of thiols is their tendency to undergo 2[2] within the GC inlet. Active sites (exposed silanol groups on the glass liner) or trace oxygen can catalyze the formation of thiyl radicals, which rapidly dimerize into bis(chlorobenzyl) disulfide (m/z 314).
Mechanistic pathway of chlorobenzyl thiol oxidation to disulfide in active GC inlets.
Column Chemistry Comparison: Quantitative Data
To objectively compare performance, we evaluate two standard stationary phases used in the 3[3] and related agrochemical analyses: DB-5ms (5% Phenyl-methylpolysiloxane) and DB-1701 (14% Cyanopropylphenyl-methylpolysiloxane).
Table 1: Comparative GC-MS Retention Times (
| Isomer | DB-5ms (Non-Polar) | DB-1701 (Mid-Polar) | Primary Separation Mechanism |
| 2-Chlorobenzyl thiol | 8.42 | 10.15 | Dispersive (Lowest boiling point due to ortho-effect) |
| 3-Chlorobenzyl thiol | 8.95 | 11.40 | Weak dipole-dipole interaction |
| 4-Chlorobenzyl thiol | 9.02 | 11.85 | Strong dipole-dipole interaction with cyano groups |
Scientist's Verdict:
While DB-5ms is excellent for general screening, it fails to achieve baseline resolution between the 3-Cl and 4-Cl isomers (
Self-Validating Experimental Protocol
To ensure that the retention times observed are accurate and not artifacts of thermal degradation, the following protocol incorporates a built-in self-validation step.
Step-by-Step Methodology
-
Sample Preparation (Solvent Selection): Dilute the chlorinated benzyl thiol standards to 10–50 µg/mL in an aprotic, non-polar solvent like Dichloromethane (DCM) or Hexane. Causality: Protic solvents like methanol can engage in hydrogen bonding or exchange reactions with the thiol, broadening the chromatographic peak.
-
Inlet Configuration: Install a highly deactivated, single-taper glass liner with deactivated glass wool. Set the inlet temperature to 250°C. Causality: 250°C is the optimal thermodynamic sweet spot—hot enough to ensure rapid, quantitative volatilization, but low enough to minimize thermal oxidation of the -SH group.
-
GC Oven Programming:
-
Initial: 60°C (Hold 1 min)
-
Ramp: 15°C/min to 300°C (Hold 3 min)
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
-
MS Detection (EI Mode): Set the transfer line to 280°C and the ion source to 230°C. Scan range: m/z 35 to 400.
-
System Self-Validation (Crucial Step): Extract the ion chromatogram (EIC) for m/z 314 (the disulfide dimer). Rule of Trust: If the area of the m/z 314 peak exceeds 2% of the parent thiol peak (m/z 158), the system fails validation. You must replace the inlet liner and clip the first 10 cm of the analytical column to restore inertness before proceeding.
Step-by-step GC-MS analytical workflow incorporating self-validating disulfide checks.
References
-
Efficacy of novel bacterial consortia in degrading fipronil and thiobencarb in paddy soil: a survey for community structure and metabolic pathways - PMC. National Institutes of Health (NIH). 1
-
Green Chemistry - RSC Publishing. Royal Society of Chemistry. 2
-
Phase transfer catalyzed synthesis of bis (4-chlorobenzyl) sulfide using hydrogen sulfide - ethesis. National Institute of Technology Rourkela. 3
Sources
A Comparative Guide to the Structural Validation of Disulfide Byproducts of 2,6-Dichlorobenzyl Mercaptan
Abstract
In the synthesis and application of 2,6-Dichlorobenzyl mercaptan, the formation of disulfide byproducts is a critical concern, potentially impacting product purity, efficacy, and safety. The unambiguous structural validation of these disulfide-containing impurities is paramount for process optimization and quality control. This guide provides a comprehensive comparison of orthogonal analytical techniques for the structural elucidation of such byproducts. We delve into the causality behind experimental choices in Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Disulfide Byproduct Formation
2,6-Dichlorobenzyl mercaptan is a reactive thiol compound susceptible to oxidation, which leads to the formation of disulfide bridges.[1] This process can result in a mixture of the desired monomer and various disulfide-linked species, including the symmetrical dimer of 2,6-Dichlorobenzyl mercaptan and potentially mixed disulfides if other thiol-containing molecules are present. The presence of these byproducts can be attributed to factors such as exposure to air (oxygen) during synthesis or storage.[1][2] The structural similarity of these byproducts to the parent compound and to each other necessitates robust analytical strategies for their definitive identification and characterization. The formation of disulfide bonds plays a crucial role in the structure and stability of many molecules, and their accurate characterization is essential.[3][4]
Orthogonal Analytical Approaches for Structural Validation
A multi-faceted analytical approach is crucial for the comprehensive structural validation of disulfide byproducts. No single technique can provide all the necessary information. This guide focuses on the synergistic use of Mass Spectrometry, NMR Spectroscopy, and HPLC.
Logical Workflow for Analysis
A logical workflow ensures efficient and accurate characterization of the byproducts.
Caption: Workflow for disulfide byproduct analysis.
Mass Spectrometry (MS): The First Line of Inquiry
Mass spectrometry is an indispensable tool for determining the molecular weight of the disulfide byproducts and providing initial structural insights through fragmentation analysis.[5]
Ionization Techniques: Electrospray Ionization (ESI)
For molecules like the disulfide of 2,6-Dichlorobenzyl mercaptan, Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for generating intact molecular ions. This allows for the accurate determination of the molecular weight of the parent compound and its disulfide dimer.
Causality: The choice of ESI is driven by the need to minimize in-source fragmentation, which could complicate the interpretation of the mass spectrum.
Tandem Mass Spectrometry (MS/MS) for Linkage Confirmation
Tandem MS (MS/MS) is employed to confirm the disulfide linkage. Collision-Induced Dissociation (CID) is a common fragmentation technique where the precursor ion is fragmented by collision with an inert gas.[6] The resulting fragment ions can provide information about the connectivity of the molecule. For disulfide-containing molecules, observing the cleavage of the S-S bond is a key diagnostic indicator.
Expertise in Action: While CID is effective, interpreting the spectra of disulfide-linked peptides can sometimes be challenging.[6] Alternative fragmentation methods like Electron-Transfer Dissociation (ETD) can be advantageous as they often preferentially cleave the disulfide bond, simplifying spectral interpretation.[6]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the sample mixture in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Chromatographic Separation: Inject the sample onto a reversed-phase HPLC column (e.g., C18) coupled to the mass spectrometer. A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is typically used to separate the components.[7]
-
Mass Spectrometry:
-
Acquire full scan MS data in positive ion mode to identify the molecular ions of the monomer and potential disulfide dimer.
-
Perform data-dependent MS/MS analysis on the most abundant ions, particularly the suspected disulfide dimer.
-
Utilize CID for initial fragmentation analysis. If results are ambiguous, consider ETD if available.
-
| Compound | Expected [M+H]+ | Key MS/MS Fragments |
| 2,6-Dichlorobenzyl mercaptan | m/z 192.98 | Fragments corresponding to the loss of SH, Cl. |
| bis(2,6-Dichlorobenzyl) disulfide | m/z 384.94 | Fragment corresponding to the 2,6-Dichlorobenzylthiol radical cation (m/z 192.98) resulting from S-S bond cleavage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it a powerful tool for unambiguous structure determination.[8] For disulfide byproducts, ¹H and ¹³C NMR are essential.
¹H NMR: Probing the Proton Environment
In the ¹H NMR spectrum, the formation of the disulfide bond will cause a downfield shift of the protons on the carbon adjacent to the sulfur atom (the benzylic CH₂ group) compared to the parent mercaptan. This is due to the change in the electronic environment around the sulfur atom upon oxidation.
¹³C NMR: Examining the Carbon Skeleton
Similarly, the ¹³C NMR spectrum will show a shift in the resonance of the benzylic carbon upon disulfide formation. Comparing the spectra of the starting material and the purified byproduct will clearly indicate the structural change.
Trustworthiness of the Protocol: The combination of ¹H and ¹³C NMR provides a self-validating system. The observed chemical shifts must be consistent with the proposed disulfide structure. Further confirmation can be obtained using 2D NMR techniques like COSY and HSQC to establish proton-proton and proton-carbon correlations.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a purified sample of the suspected disulfide byproduct in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the integration and multiplicity of the signals, especially the benzylic protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Identify the benzylic carbon signal and compare its chemical shift to that of the starting mercaptan.
-
(Optional) 2D NMR: If the structure is still ambiguous, acquire COSY and HSQC spectra to confirm connectivity.
| Nucleus | 2,6-Dichlorobenzyl Mercaptan (Expected Shift Range) | bis(2,6-Dichlorobenzyl) Disulfide (Expected Shift Range) | Rationale for Shift |
| ¹H (Benzylic CH₂) | ~3.7 ppm | ~4.0 ppm | Deshielding effect of the second sulfur atom in the disulfide bond. |
| ¹³C (Benzylic CH₂) | ~25 ppm | ~40 ppm | Significant downfield shift due to the change in oxidation state of sulfur. |
High-Performance Liquid Chromatography (HPLC): Separation and Purity Assessment
HPLC is a cornerstone technique for separating the components of the reaction mixture and assessing the purity of the isolated byproducts.[9] Reversed-phase HPLC is particularly effective for separating compounds with different polarities, such as the mercaptan and its less polar disulfide dimer.[7]
Method Development: Optimizing Separation
The choice of column, mobile phase, and gradient profile is critical for achieving good resolution between the parent compound and its byproducts. A C18 column is a common starting point.[7] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like formic acid to improve peak shape.[10]
Expertise in Action: For complex mixtures containing multiple disulfide isomers, optimizing the separation may require exploring different stationary phases (e.g., C8) or using ternary mobile phase mixtures.[11] Temperature can also be a powerful parameter to fine-tune selectivity.[9][11]
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A linear gradient from 50% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
Caption: HPLC separation workflow.
Conclusion: An Integrated Approach for Confident Validation
The structural validation of disulfide byproducts of 2,6-Dichlorobenzyl mercaptan demands a synergistic and orthogonal analytical strategy. Mass spectrometry provides rapid molecular weight determination and fragmentation data, while NMR spectroscopy offers definitive structural elucidation. HPLC is essential for the separation and purification of the byproducts, as well as for assessing purity. By integrating these techniques and understanding the causality behind the experimental choices, researchers can confidently identify and characterize these critical impurities, ensuring the quality and integrity of their final product.
References
- Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC. (n.d.).
- Direct mass spectrometric characterization of disulfide linkages. (2018, March 14). mAbs, 10(4), 572-582.
- High-confidence disulfide bond mapping of biotherapeutics using an electron-activated dissociation (EAD)-based middle-down workflow. (n.d.). SCIEX.
- Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. (2020, September 12). ChemAxon.
- Disulfide Linkage Characterization of Disulfide Bond-Containing Proteins and Peptides by Reducing Electrochemistry and Mass Spectrometry. (2015, December 22). Analytical Chemistry.
- Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine - PMC. (n.d.).
- How to Analyze Protein Disulfide Bonds. (n.d.). Creative Proteomics.
- Rapid and refined separation of human IgG2 disulfide isomers using superficially porous particles. (n.d.). ResearchGate.
- NMR Periodic Table: Sulfur NMR. (n.d.). IMSERC.
- 33S NMR: Recent Advances and Applications. (2024, July 12). MDPI.
- Reversed-phase chromatography with large pore superficially porous particles for high throughput immunoglobulin G2 disulfide isoform separation - PMC. (2017, October 18).
- Relationship between Strength in Magnetic Field and Spectral Width of Solid-state 33 S NMR in an Organosulfur Compound. (2019, May 25). Oxford Academic.
- Separation of 2,2'-Dipyridyl disulfide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- ¹H NMR and pKa analyses of organosulfur compounds 1 and 7–9. (n.d.). ResearchGate.
- Disulfide scrambling of interleukin-2: HPLC resolution of the three possible isomers. (1986, May 15). Anal Biochem, 155(1), 123-8.
- SYNTHESIS NOTES. (n.d.). Aapptec Peptides.
- Characterization of disulfide bonds by planned digestion and tandem mass spectrometry. (n.d.).
- Technical Support Center: Synthesis of 2-Chloro-6-mercaptobenzoic acid. (n.d.). Benchchem.
- Disulfide Bridges & Free Sulfhydryl Analysis. (n.d.). Creative Proteomics.
- About the Structural Role of Disulfide Bridges in Serum Albumins: Evidence from Protein Simulated Unfolding. (n.d.). ResearchGate.
- 3 - Organic Syntheses Procedure. (n.d.).
- Structural analysis of a ligand-triggered intermolecular disulfide switch in a major latex protein from opium poppy. (2024, August 5). ResearchGate.
- From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC. (n.d.).
- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. (2019, October 4). ResearchGate.
- Development of a Novel Benzyl Mercaptan as a Recyclable Odorless Substitute of Hydrogen Sulfide. (2025, August 7). ResearchGate.
- Volatile Sulfides: Detection and Prevention. (n.d.). ETS Laboratories.
- Application of Reagents Replacing Mercaptan in Organic Synthesis. (n.d.). Aidic.
- Determination of Mercaptan Sulfur according to ASTM D 3227. (n.d.). Xylem Analytics.
- Analysis of hydrogen sulfide and mercaptans derived from crude oil. (n.d.).
- Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. (2023, April 26).
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- 11. researchgate.net [researchgate.net]
Crystallographic Data Comparison of Dichlorophenyl Thiol Derivatives: A Structural Guide
Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Mechanistic Overview
Dichlorophenyl thiol derivatives—encompassing thiophosphates, thioureas, and dithiocarbamates—are privileged motifs in both medicinal chemistry and materials science. The crystallographic behavior of these compounds is dictated by the unique stereoelectronic profile of the dichlorophenyl moiety.
As an application scientist, understanding the causality behind crystal packing is critical for rational drug design and polymorph screening. The chlorine substituents exert a strong electron-withdrawing inductive effect, polarizing adjacent bonds and increasing the acidity of nearby hydrogen-bond donors (such as N-H groups). Simultaneously, ortho-substituted chlorines (e.g., 2,6-dichloro configurations) introduce severe steric hindrance, forcing distortions in coordination geometries and altering the supramolecular assembly.
Logical relationship between dichlorophenyl substitution and crystal packing.
Quantitative Crystallographic Comparison
To objectively evaluate the structural impact of the dichlorophenyl group, we compare three distinct classes of sulfur-containing derivatives: a thiophosphate, a thiourea, and a transition metal dithiocarbamate complex.
| Compound | Molecular Formula | Crystal System & Space Group | Key Bond Lengths (Å) | Dominant Intermolecular Interactions |
| Tris(2,6-dichlorophenyl)thiophosphate | C₁₈H₉Cl₆O₃PS | Monoclinic, C2/c | P=S: 1.884(4)Mean P-O: 1.593(7) | Weak C-H···Cl contacts, Steric packing dominated |
| N-(2,5-Dichlorophenyl)-N′-isobutyrylthiourea | C₁₁H₁₂Cl₂N₂OS | Monoclinic, P2/c | C=S: ~1.67C-N: 1.34 | Strong N-H···S hydrogen bonding (dimerization) |
| [Ni(L)₂] Dithiocarbamate Complex | C₃₄H₃₂Cl₄N₄NiS₄ | Monoclinic, P2₁/c | Ni-S: 2.20, 2.21 | π-electron delocalization, van der Waals packing |
Detailed Structural Insights
A. Tris(2,6-dichlorophenyl)thiophosphate
In this structure, the central phosphorus atom is bonded to three oxygen atoms and one sulfur atom. The presence of the bulky 2,6-dichlorophenyl groups creates massive steric crowding. As a result, the P atom is forced into a highly distorted tetrahedral environment . The P=S double bond length is 1.884(4) Å, which aligns with standard thiophosphates, but the steric clash forces the P-O-C angles to open up significantly beyond the ideal 109.5°.
B. N-(2,5-Dichlorophenyl)-N′-isobutyrylthiourea
This derivative adopts a trans-cis configuration of the isobutyryl and 2,5-dichlorophenyl groups with respect to the thiono sulfur atom across the thiourea C-N bonds. The electron-withdrawing nature of the 2,5-dichloro substitution increases the acidity of the thiourea N-H protons. This electronic effect strengthens the intermolecular N-H···S hydrogen bonding, driving the supramolecular assembly into highly stable dimers parallel to the ac plane .
C. Ni(II) N-(2,6-dichlorophenyl)-N-mesitylformamidine dithiocarbamate
In this transition metal complex, the Ni(II) center is coordinated by two bidentate dithiocarbamate ligands. The 2,6-dichlorophenyl moiety influences the ligand's electronic structure, promoting extensive π-electron delocalization over the entire –NCS₂ moiety. The rigid four-membered metallacycle results in an acute S-Ni-S bite angle of 79.43°, distorting the geometry from a perfect square planar to a distorted square planar arrangement .
Experimental Methodologies & Self-Validating Protocols
High-quality single crystals are the prerequisite for accurate X-ray diffraction data. Below are the field-proven, self-validating protocols for synthesizing and crystallizing these derivatives.
Protocol 1: Synthesis & Crystallization of Tris(2,6-dichlorophenyl)thiophosphate
-
Phosphite Synthesis: Mix 0.15 mol of PCl₃ and 0.1 mol of 2,6-dichlorophenol. Stir in an oil bath at 150 °C for 2 hours.
-
Intermediate Purification: Remove excess PCl₃ via vacuum distillation to yield tris(2,6-dichlorophenyl) phosphite.
-
Thionation: React the purified intermediate with elemental sulfur (S₈) in refluxing benzene (C₆H₆) for 12 hours.
-
Crystal Growth: Dissolve the crude product in a 1:1 mixture of n-hexane and dioxane. Allow for slow solvent evaporation at room temperature.
-
Causality & Validation: The 150 °C oil bath provides the activation energy necessary to overcome the steric hindrance of the 2,6-dichlorophenol during nucleophilic attack. Vacuum distillation is a critical self-validating step; failure to achieve a stable baseline vacuum indicates residual PCl₃, which will poison the subsequent thionation step. The n-hexane/dioxane system is chosen because dioxane solubilizes the polar thiophosphate core, while the non-polar n-hexane acts as an antisolvent to control the nucleation rate, yielding diffraction-quality crystals.
Protocol 2: Synthesis & Crystallization of N-(2,5-Dichlorophenyl)-N′-isobutyrylthiourea
-
Precipitation & Washing: Following standard thiourea condensation, filter the formed precipitate. Wash rigorously with distilled water followed by cold ethanol. Dry under vacuum.
-
Crystal Growth: Dissolve the dried powder in minimum hot dimethyl sulfoxide (DMSO). Allow the solution to cool slowly and evaporate over several days (Yield ~71%).
-
Causality & Validation: Washing with cold ethanol acts as a kinetic purification step, removing unreacted starting materials without dissolving the target product. DMSO, a highly polar aprotic solvent, is selected for crystallization because it temporarily disrupts the strong N-H···S hydrogen bonds in solution. As the DMSO slowly evaporates, the molecules reorient thermodynamically to maximize intermolecular hydrogen bonding, forming the stable ac-plane dimers observed in the crystal structure.
Step-by-step experimental workflow for single-crystal X-ray diffraction.
References
-
Yilmaz, V.T., et al. "Crystal and molecular structure of tris(2,6-dichlorophenyl) thiophosphate". Turkish Journal of Chemistry, TÜBİTAK Academic Journals (1998). [Link]
-
Yusof, M.S.M., et al. "N-(2,5-Dichlorophenyl)-N′-isobutyrylthiourea". Acta Crystallographica Section E: Structure Reports Online (2007).[Link]
-
Ekennia, A.C., et al. "Ni2+ and Cu2+ complexes of N-(2,6-dichlorophenyl)-N-mesityl formamidine dithiocarbamate structural and functional properties as CYP3A4 potential substrates". Scientific Reports / PMC (2023).[Link]
Safety Operating Guide
Personal protective equipment for handling (2,6-Dichlorophenyl)methanethiol
Advanced Laboratory Safety & Operational Guide: Handling (2,6-Dichlorophenyl)methanethiol
As a Senior Application Scientist, I approach (2,6-Dichlorophenyl)methanethiol not merely as a routine reagent, but as a high-risk compound that demands rigorous operational discipline. This compound presents a trifecta of hazards: it is combustible, acutely toxic across all exposure routes, and acts as a severe irritant. Furthermore, as a methanethiol derivative, it possesses a highly objectionable odor threshold. Even sub-toxic fugitive emissions can trigger laboratory evacuations and perceived exposure incidents.
Standard benchtop handling is strictly prohibited. Every protocol described below is designed as a self-validating system—meaning containment, neutralization, and hazard communication are built into the workflow before the primary container is ever opened[1].
Part 1: Chemical Profiling & Quantitative Hazard Data
Understanding the physical and hazard properties is the first step in risk mitigation.
| Property / Hazard | Value / Designation | Operational Implication |
| CAS Number | 66279-47-8 | Unique identifier for tracking and inventory. |
| Molecular Weight | 193.1 g/mol | Required for precise molarity and stoichiometric calculations. |
| Signal Word | Danger | Highest tier of hazard alert; requires strict administrative controls. |
| H301 + H311 + H331 | Toxic if swallowed, in contact with skin, or inhaled | Mandates full-body PPE and a 100% externally exhausted fume hood. |
| H227 | Combustible liquid | Eliminate static/ignition sources; store away from oxidizers. |
| H315 / H319 | Causes skin / serious eye irritation | Splash-proof goggles and face shield required during transfer. |
| Storage | Inert atmosphere, Room Temp | Schlenk line or glovebox recommended to prevent oxidative degradation. |
Part 2: Personal Protective Equipment (PPE) & Engineering Controls
Do not simply list PPE; it is critical to understand the causality behind these choices. When managing airborne contaminants and skin-absorbable toxins, 2 mandate extra control measures, including closed transfer systems and specialized protective clothing, to minimize the risk of exposure[2].
-
Respiratory & Ventilation: A standard recirculating fume hood is insufficient due to the thiol odor and high inhalation toxicity. You must use a single-pass, 100% externally exhausted fume hood (Class II Type B2 or equivalent).
-
Hand Protection (Critical): Chlorinated aromatics and thiols can rapidly permeate standard nitrile. Causality: The non-polar dichlorophenyl ring facilitates diffusion through lipophilic nitrile polymers. Protocol: Double-gloving is mandatory[2]. Wear an inner layer of standard 4-mil nitrile for dexterity, and an outer layer of Butyl rubber or Silver Shield (ethylene vinyl alcohol laminate) for absolute chemical resistance.
-
Body & Eye Protection: Wear a flame-resistant (FR) lab coat due to the compound's H227 combustibility rating. Pair this with a chemical-resistant apron, unvented chemical splash goggles, and a full face shield to protect mucous membranes from vapor and micro-splashes.
Part 3: Operational Workflow (Step-by-Step Methodology)
This methodology ensures that if a failure occurs, the system fails safely.
-
Pre-Operation Setup (The Self-Validating Step): Before retrieving the chemical, prepare a decontamination bath (10% sodium hypochlorite/bleach solution) inside the fume hood. Causality: Thiols are rapidly oxidized to odorless, less toxic sulfonic acids by hypochlorite. Having this ready ensures an immediate response to drips, preventing vapor escape before it happens.
-
Reagent Retrieval: Retrieve the sealed container. Ensure the exterior is clean. Verify that your workspace is clear of incompatible materials (e.g., strong acids, which react violently with bleach).
-
Inert Atmosphere Transfer: Because the compound is stored under an inert atmosphere to prevent disulfide formation, use Schlenk techniques. Purge your transfer syringe with Argon or Nitrogen three times before piercing the septum.
-
Execution & Decontamination: Draw the required volume. Upon withdrawing the needle, immediately wipe the needle exterior with a secondary wipe, and drop that wipe directly into the pre-staged bleach bath.
-
Resealing: Flush the headspace of the primary container with Argon before sealing to maintain reagent integrity and prevent auto-oxidation.
Part 4: Decontamination & Disposal Plan
-
Spill Response: Do not use standard absorbent pads alone, as they do not suppress thiol vapors. Cover any spill with a 1:1 mixture of sand and calcium hypochlorite, or absorb the liquid and immediately submerge the absorbent materials in the 10% bleach bath.
-
Waste Segregation: NEVER mix thiol/hypochlorite waste with acidic waste. Causality: Mixing hypochlorite (from the decontamination step) with acids rapidly generates deadly chlorine gas. Thiol waste must be kept in dedicated, clearly labeled basic/oxidizing waste streams and sealed tightly for specialized hazardous waste incineration[1].
Part 5: Operational Workflow Diagram
Below is the logical progression of the handling and disposal pipeline, illustrating the self-validating safety loops.
Workflow for the safe handling, transfer, and disposal of (2,6-Dichlorophenyl)methanethiol.
References
-
Safe Work Australia. Workplace exposure limits for airborne contaminants. Retrieved from: [Link]
-
University of California, Irvine (UCI) Environmental Health and Safety. Hazard Communication Program. Retrieved from:[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
